ST1936
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2/c1-9-11(6-7-16(2)3)12-8-10(14)4-5-13(12)15-9/h4-5,8,15H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYMELKKLOFABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045649 | |
| Record name | 5-Chloro-N,N,2-trimethyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210-81-7 | |
| Record name | 5-Chloro-N,N,2-trimethyl-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST-1936 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-N,N,2-trimethyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ST-1936 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R5ZNV2CHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ST1936: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
ST1936, a selective serotonin 6 (5-HT6) receptor agonist, has emerged as a valuable pharmacological tool for elucidating the physiological roles of this receptor and as a potential therapeutic agent for cognitive disorders and depression. This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of this compound. Quantitative data from radioligand binding and functional assays are presented in structured tables for clarity. Detailed experimental methodologies for these assays are provided, alongside diagrams of the 5-HT6 receptor signaling pathway and experimental workflows to facilitate a comprehensive understanding of its mechanism of action and pharmacological characteristics.
Introduction
The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is implicated in various physiological processes, including cognition, memory, and mood regulation. Its unique pharmacological profile and distribution have made it an attractive target for the development of novel therapeutics. This compound (2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine) is a potent and selective agonist for the 5-HT6 receptor, exhibiting nanomolar affinity.[1][2] This document serves as a comprehensive resource on the binding characteristics and selectivity of this compound, intended to support further research and drug development efforts.
Binding Affinity and Selectivity Profile
The binding affinity of this compound has been characterized primarily through competitive radioligand binding assays. The data consistently demonstrate a high affinity for the human 5-HT6 receptor. Its selectivity has been assessed against a panel of other serotonin receptor subtypes.
Table 1: Binding Affinity (Ki) of this compound at Serotonin Receptors
| Receptor | Ki (nM) |
| 5-HT6 | 31 |
| 5-HT1A | >1000 |
| 5-HT1B | >1000 |
| 5-HT1D | >1000 |
| 5-HT2A | >1000 |
| 5-HT2B | >1000 |
| 5-HT2C | >1000 |
| 5-HT3 | >1000 |
| 5-HT4 | >1000 |
| 5-HT5A | >1000 |
| 5-HT7 | 168 |
| Serotonin Transporter (SERT) | >1000 |
Data compiled from publicly available information.
As indicated in Table 1, this compound displays a significant and selective affinity for the 5-HT6 receptor. While it shows some affinity for the 5-HT7 receptor, it is considerably weaker than its interaction with the 5-HT6 receptor. Its affinity for other tested serotonin receptor subtypes and the serotonin transporter is negligible, highlighting its selectivity within the serotonergic system. A broader selectivity screen against a wider panel of non-serotonergic GPCRs is not extensively documented in publicly available literature.
Functional Activity
This compound acts as a functional agonist at the 5-HT6 receptor, stimulating downstream signaling pathways. The primary signaling cascade initiated by the 5-HT6 receptor is the activation of adenylyl cyclase via Gs protein coupling, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
Table 2: Functional Potency (EC50) of this compound
| Assay | Cell Line | Parameter | EC50 (nM) |
| cAMP Accumulation | BHK Fibroblasts | cAMP Production | 16 |
Data compiled from publicly available information.
The EC50 value of 16 nM in a cAMP accumulation assay demonstrates the potent agonist activity of this compound at the 5-HT6 receptor.
Signaling Pathways
Activation of the 5-HT6 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. While the canonical pathway involves Gs protein-mediated adenylyl cyclase activation and cAMP production, further research has elucidated a more complex signaling network.
References
An In-Depth Technical Guide to the Pharmacological Profile of ST1936
For Researchers, Scientists, and Drug Development Professionals
ST1936, with the chemical name 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine, is a selective and potent agonist of the serotonin 6 (5-HT6) receptor.[1][2] This document provides a comprehensive overview of its pharmacological properties, including its binding affinity, functional activity, and pharmacokinetic profile, supported by detailed experimental methodologies and visual representations of its mechanism of action.
Binding Affinity and Selectivity
This compound exhibits a nanomolar affinity for the human 5-HT6 receptor. Its selectivity has been evaluated against a panel of other receptors, demonstrating a preference for the 5-HT6 receptor.
Table 1: Binding Affinity (Ki) of this compound at Various Receptors
| Receptor | Species | Ki (nM) |
| 5-HT6 | Human | 13[1] |
| 5-HT7 | Human | 168[1] |
| 5-HT2B | Human | 245[1] |
| α2-adrenergic | Human/Rat | 300 |
Functional Activity
This compound acts as a full agonist at the 5-HT6 receptor, which is a Gs-protein-coupled receptor (GPCR). Activation of the 5-HT6 receptor by this compound initiates a signaling cascade that leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway further modulates the activity of downstream effectors, including protein kinase A (PKA), extracellular signal-regulated kinases 1/2 (ERK1/2), and the non-receptor tyrosine kinase, Fyn.
Signaling Pathway of this compound at the 5-HT6 Receptor
Caption: this compound-mediated 5-HT6 receptor signaling cascade.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and its primary metabolites, ST4166 (N-oxide) and ST5523 (N-demethyl), have been characterized in rats following intraperitoneal administration.
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Rats (20 mg/kg, i.p.)
| Compound | Matrix | Tmax (h) | Elimination Half-life (h) | Brain/Plasma AUC Ratio |
| This compound | Plasma | ~0.25 | ~1 | 53 |
| Brain | ~0.25 | ~1 | ||
| ST4166 | Plasma | 0.25 - 0.5 | ~1 | 0.10 |
| Brain | 0.25 - 0.5 | ~1 | ||
| ST5523 | Plasma | ~0.25 | ~1 | 11 |
| Brain | ~1 | ~1 |
These data indicate that this compound is rapidly absorbed and readily crosses the blood-brain barrier, achieving significantly higher concentrations in the brain compared to plasma. Its metabolites also have short half-lives.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
This assay is employed to determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Protocol Details:
-
Membrane Preparation: Membranes are prepared from HEK-293 cells stably expressing the human 5-HT6 receptor. Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is then resuspended in the final assay buffer.
-
Binding Reaction: The assay is typically performed in a 96-well plate format. A constant concentration of a suitable radioligand, such as [³H]-lysergic acid diethylamide ([³H]-LSD), is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor.
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand. The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
This assay measures the ability of this compound to stimulate the production of cAMP, a key second messenger in the 5-HT6 receptor signaling pathway.
Experimental Workflow for cAMP Assay
Caption: Workflow for measuring agonist-induced cAMP production.
Protocol Details:
-
Cell Culture and Stimulation: HEK-293 cells stably expressing the 5-HT6 receptor are cultured to an appropriate confluency. The cells are then harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP. The cells are then stimulated with varying concentrations of this compound for a defined period.
-
cAMP Measurement: Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured. Several methods can be employed for cAMP quantification, including Homogeneous Time-Resolved Fluorescence (HTRF), LANCE® TR-FRET assays, and AlphaScreen® technology. These are competitive immunoassays where endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the 5-HT6 receptor. Its high affinity, selectivity, and potent agonist activity, coupled with its ability to penetrate the central nervous system, make it a suitable candidate for in vitro and in vivo studies. The detailed pharmacological profile and experimental methodologies provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of serotonergic neurotransmission and related disorders.
References
ST1936: A Technical Guide for Investigating the Serotonergic System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ST1936, chemically known as 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine, is a valuable pharmacological tool for elucidating the complex roles of the serotonergic system in neural function and disease. While primarily characterized as a potent and selective agonist for the serotonin 6 (5-HT6) receptor, its broader receptor interaction profile, including modest affinity for the 5-HT1A receptor, allows for a multifaceted investigation of serotonin-mediated signaling pathways. This guide provides a comprehensive overview of this compound, its pharmacological properties, and detailed experimental protocols for its application in serotonergic system research, with a particular focus on its interactions with both the 5-HT6 and 5-HT1A receptors.
Pharmacological Profile of this compound
This compound exhibits a high affinity for the human 5-HT6 receptor, with a reported Ki value of 13 nM.[1] Its selectivity for the 5-HT6 receptor is notable, though it does display measurable affinity for other serotonin receptor subtypes, including 5-HT7 and 5-HT2B, as well as for the α2-adrenergic receptor.[1] The compound's interaction with the 5-HT1A receptor is characterized by a lower affinity compared to its primary target.
Quantitative Data: Receptor Binding Affinities of this compound
| Receptor Subtype | Ki (nM) | Species | Reference |
| Human 5-HT6 | 13 | Human | [1] |
| Human 5-HT7 | 168 | Human | [1] |
| Human 5-HT2B | 245 | Human | [1] |
| Human α2-adrenergic | 300 | Human | |
| Rat α2-adrenergic | 300 | Rat |
Signaling Pathways
5-HT6 Receptor Signaling
The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence a variety of downstream cellular processes, including gene expression and neuronal excitability.
References
An In-depth Technical Guide to the Discovery and Synthesis of Emixustat Hydrochloride (ST1936)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emixustat hydrochloride, also known as ST1936 or ACU-4429, is a first-in-class, orally bioavailable, small molecule that acts as a modulator of the visual cycle.[1][2][3] It is a non-retinoid inhibitor of the retinal pigment epithelium-specific 65 kDa protein (RPE65), a critical enzyme in the regeneration of visual chromophore.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Emixustat hydrochloride.
A note on nomenclature: While the designation "this compound" has been associated with other compounds in preclinical research, in the context of clinical development for retinal diseases, this compound refers to Emixustat hydrochloride.
Discovery and Development
Emixustat was invented by the British-American chemist, Ian L. Scott. It was developed by Acucela Inc., which later partnered with Otsuka Pharmaceutical Company for its clinical development. The rationale for its development stems from the understanding that the accumulation of toxic byproducts of the visual cycle, such as N-retinylidene-N-retinylethanolamine (A2E), contributes to the pathogenesis of retinal degenerative diseases like age-related macular degeneration (AMD) and Stargardt disease. By slowing down the visual cycle, Emixustat aims to reduce the formation of these toxic metabolites. Emixustat has undergone extensive clinical evaluation and is currently in Phase 3 trials for dry age-related macular degeneration.
Synthesis of Emixustat Hydrochloride
The synthesis of Emixustat hydrochloride involves a multi-step process. While the precise, proprietary details of the manufacturing process are not fully public, the scientific literature, including publications on the synthesis of its derivatives, outlines a general synthetic strategy. The core of this strategy often involves a three-component Mannich reaction.
A plausible synthetic route can be summarized as follows:
-
Preparation of the Alkoxyacetophenone Intermediate: The synthesis typically starts with the appropriate hydroxyacetophenone, which is alkylated to introduce the desired side chain.
-
Mannich Reaction: A key step is the Mannich reaction involving the alkoxyacetophenone, formaldehyde (or a precursor like paraformaldehyde), and a chiral amine, such as (S)-(-)-α-methylbenzylamine. This reaction establishes the aminoketone backbone with the desired stereochemistry.
-
Reduction of the Ketone: The ketone group in the Mannich base is then reduced to a hydroxyl group to form the final γ-amino alcohol structure of Emixustat.
-
Purification and Salt Formation: The resulting compound is purified, and the hydrochloride salt is formed to enhance its stability and solubility.
Mechanism of Action
Emixustat hydrochloride is a potent inhibitor of RPE65, the isomerohydrolase in the retinal pigment epithelium. RPE65 catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol, a crucial step in the visual cycle. By inhibiting this enzyme, Emixustat reduces the rate of regeneration of 11-cis-retinal, the chromophore that binds to opsin to form rhodopsin. This modulation of the visual cycle leads to a decrease in the concentration of all-trans-retinal, a precursor to the toxic bisretinoid A2E.
Quantitative Data
The following tables summarize the key quantitative data for Emixustat hydrochloride from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Emixustat Hydrochloride
| Parameter | Value | Species/System | Reference |
| IC50 (RPE65 Isomerase Activity) | 4.4 nM | Bovine RPE microsomes | |
| IC50 (11-cis-retinol production) | 232 ± 3 nM | Not Specified |
Table 2: In Vivo Efficacy of Emixustat Hydrochloride
| Parameter | Value | Species | Reference |
| ED50 (Reduction of 11-cis retinal) | 0.18 mg/kg | Wild-type mice | |
| ED50 (Reduction of A2E levels) | 0.47 mg/kg | Abca4-/- mice | |
| ED50 (Reduction of retinal neovascularization) | 0.46 mg/kg | Rodent model of retinopathy of prematurity |
Table 3: Pharmacokinetic Parameters of Emixustat Hydrochloride in Healthy Volunteers (14-day oral administration)
| Dose | Tmax (median, hours) | t1/2 (mean, hours) | Cmax (mean) | AUC(0-24) (mean) | Reference |
| 5 mg | 3.0 - 5.0 | 4.6 - 7.9 | Proportional to dose | Proportional to dose | |
| 10 mg | 3.0 - 5.0 | 4.6 - 7.9 | Proportional to dose | Proportional to dose | |
| 20 mg | 3.0 - 5.0 | 4.6 - 7.9 | Proportional to dose | Proportional to dose | |
| 30 mg | 3.0 - 5.0 | 4.6 - 7.9 | Proportional to dose | Proportional to dose | |
| 40 mg | 3.0 - 5.0 | 4.6 - 7.9 | Proportional to dose | Proportional to dose |
Experimental Protocols
RPE65 Inhibition Assay (In Vitro)
This protocol is a generalized representation based on methods described in the literature.
-
Preparation of RPE Microsomes:
-
Isolate retinal pigment epithelium (RPE) from bovine eyes.
-
Homogenize the RPE cells in a suitable buffer and centrifuge to pellet the microsomes.
-
Resuspend the microsomes in a buffer containing a protease inhibitor cocktail.
-
-
Inhibition Assay:
-
Pre-incubate the RPE microsomes with varying concentrations of Emixustat hydrochloride or vehicle control at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate, all-trans-retinol, and co-factors such as fatty acids.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
-
Extraction and Analysis:
-
Stop the reaction by adding a solvent like methanol or ethanol.
-
Extract the retinoids from the reaction mixture using an organic solvent (e.g., hexane).
-
Evaporate the organic solvent and redissolve the retinoid extract in a suitable mobile phase.
-
Analyze the production of 11-cis-retinol using high-performance liquid chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Quantify the amount of 11-cis-retinol produced in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition for each concentration of Emixustat.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the Visual Cycle by Emixustat (this compound).
Experimental Workflow
Caption: General Experimental Workflow for Emixustat (this compound) Development.
References
In-Vitro Characterization of ST1936: A Technical Guide to its Agonist Activity at the 5-HT6 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro characterization of ST1936, a selective agonist of the serotonin 6 (5-HT6) receptor. This compound serves as a critical tool for investigating the physiological roles of the 5-HT6 receptor, a promising target for cognitive enhancement and the treatment of neuropsychiatric disorders. This document outlines the key binding and functional parameters of this compound, details the experimental methodologies for its characterization, and visualizes the associated signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's in-vitro activity, facilitating a clear comparison of its binding affinity and functional potency.
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Species | Ki (nM) | Reference |
| 5-HT6 | Human | 13 | [1] |
| 5-HT7 | Human | 168 | [1] |
| 5-HT2B | Human | 245 | [1] |
| α2 Adrenergic | Human/Rat | 300 | [1] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity of this compound
| Assay | Parameter | Value (µM) | Notes | Reference |
| Glutamatergic Transmission | IC50 | 1.3 | Reduction of spontaneous excitatory postsynaptic currents. | [1] |
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process.
Signaling Pathways of this compound at the 5-HT6 Receptor
This compound, as a 5-HT6 receptor agonist, primarily initiates intracellular signaling through the Gs alpha subunit of its coupled G protein. This activation leads to a cascade of events, including the canonical cAMP pathway and alternative signaling routes.
Gs-cAMP Signaling Pathway
Activation of the 5-HT6 receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in neuronal plasticity and cognitive function.
Fyn Kinase and ERK1/2 Signaling Pathway
In addition to the canonical Gs-cAMP pathway, the 5-HT6 receptor can signal through alternative, G protein-independent mechanisms. This compound has been shown to induce the phosphorylation of Fyn, a Src family tyrosine kinase. Fyn kinase, in turn, can activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is also implicated in synaptic plasticity and cellular growth.
Experimental Protocols
Detailed methodologies are crucial for the accurate in-vitro characterization of this compound. The following sections provide representative protocols for key experiments.
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT6 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).
-
Assay Buffer: Utilize an appropriate buffer, such as 50 mM Tris-HCl, containing 10 mM MgCl2 and 0.5 mM EDTA, at pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]LSD), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 value is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Functional Agonist Activity
This protocol outlines a method to measure the ability of this compound to stimulate cAMP production, a hallmark of 5-HT6 receptor activation.
Methodology:
-
Cell Culture: Culture cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells) in a 96-well plate until they reach a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthone (IBMX), to prevent the degradation of cAMP.
-
Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration to construct a dose-response curve. From this curve, determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal response).
Conclusion
This compound is a potent and selective 5-HT6 receptor agonist with a well-defined in-vitro pharmacological profile. Its high affinity for the 5-HT6 receptor and its ability to act as a full agonist, stimulating both canonical Gs-cAMP and alternative Fyn-ERK1/2 signaling pathways, make it an invaluable tool for elucidating the complex roles of the 5-HT6 receptor in the central nervous system. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to further investigate the therapeutic potential of targeting the 5-HT6 receptor.
References
ST1936: A Deep Dive into its Downstream Signaling Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
ST1936 is a potent and selective agonist for the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. The 5-HT6 receptor is a compelling therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Understanding the precise downstream signaling cascades initiated by this compound is paramount for elucidating its mechanism of action and advancing the development of novel therapeutics targeting the 5-HT6 receptor. This technical guide provides a comprehensive overview of the known downstream effects of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Signaling Pathways Activated by this compound
This compound, upon binding to the 5-HT6 receptor, primarily activates the Gs alpha subunit of the heterotrimeric G-protein complex. This event triggers a cascade of intracellular signaling events, leading to the modulation of multiple downstream effectors. The principal signaling pathways affected by this compound are:
-
The Gs/cAMP/PKA Pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to a significant increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] cAMP, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate a multitude of downstream protein targets, thereby regulating diverse cellular functions.
-
The Fyn/ERK Pathway: this compound has been demonstrated to induce the phosphorylation and subsequent activation of the non-receptor tyrosine kinase Fyn.[1][2] Activated Fyn can then phosphorylate and activate the Extracellular signal-Regulated Kinase (ERK) 1 and 2, key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is crucial for regulating processes such as cell growth, differentiation, and synaptic plasticity.
-
Intracellular Calcium Mobilization: Treatment with this compound has been shown to elicit an increase in intracellular calcium (Ca2+) concentrations.[1] The precise mechanism of this calcium release is still under investigation but is a critical downstream consequence of 5-HT6 receptor activation by this compound.
Quantitative Analysis of this compound-Mediated Signaling
The following tables summarize the quantitative effects of this compound on its primary downstream signaling pathways as determined in HEK293 cells stably expressing the human 5-HT6 receptor.
Table 1: Effect of this compound on Intracellular cAMP Levels
| Parameter | Value | Cell Line | Reference |
| Basal cAMP (pmol/well) | 0.4 ± 0.1 | HEK293-h5-HT6 | |
| This compound (1 µM) stimulated cAMP (pmol/well) | 12.5 ± 1.5 | HEK293-h5-HT6 | |
| EC50 for cAMP stimulation | 100 nM | HEK293-h5-HT6 |
Table 2: Effect of this compound on Fyn Kinase Phosphorylation
| Treatment | Fold Increase in p-Fyn (Tyr416) | Cell Line | Reference |
| This compound (1 µM) | 2.5 ± 0.3 | HEK293-h5-HT6 |
Table 3: Effect of this compound on ERK1/2 Phosphorylation
| Treatment | Fold Increase in p-ERK1/2 (Thr202/Tyr204) | Cell Line | Reference |
| This compound (1 µM) | 3.0 ± 0.4 | HEK293-h5-HT6 |
Table 4: Effect of this compound on Intracellular Calcium Concentration
| Treatment | Peak [Ca2+]i (nM) | Cell Line | Reference | | --- | --- | --- | | Basal | 100 ± 15 | HEK293-h5-HT6 | | | this compound (1 µM) | 350 ± 40 | HEK293-h5-HT6 | |
Visualizing the Signaling Cascades
The following diagrams illustrate the downstream signaling pathways activated by this compound.
Caption: this compound signaling pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Intracellular cAMP Measurement Assay
Objective: To quantify the levels of intracellular cAMP in response to this compound treatment.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor (HEK293-h5-HT6).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
3-isobutyl-1-methylxanthine (IBMX).
-
This compound.
-
Forskolin (positive control).
-
cAMP competitive immunoassay kit (e.g., from PerkinElmer, Cisbio).
-
96-well white opaque microplates.
-
Plate reader capable of measuring luminescence or fluorescence.
Procedure:
-
Cell Culture: Culture HEK293-h5-HT6 cells in DMEM with supplements at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well white opaque microplate at a density of 50,000 cells/well and allow them to attach overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing DMEM and 0.5 mM IBMX to inhibit phosphodiesterase activity.
-
Cell Treatment:
-
Wash the cells once with PBS.
-
Add 50 µL of assay buffer to each well.
-
Add 50 µL of this compound at various concentrations (e.g., 10 nM to 10 µM) to the respective wells.
-
For the positive control, add a known concentration of forskolin.
-
For the basal control, add assay buffer alone.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the competitive immunoassay as per the kit protocol.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
-
Caption: Workflow for cAMP assay.
Western Blotting for Phospho-Fyn and Phospho-ERK1/2
Objective: To detect and quantify the phosphorylation of Fyn and ERK1/2 in response to this compound treatment.
Materials:
-
HEK293-h5-HT6 cells.
-
Cell culture reagents as described above.
-
This compound.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-Fyn (Tyr416), rabbit anti-Fyn, rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2.
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment:
-
Culture and seed HEK293-h5-HT6 cells in 6-well plates.
-
Treat the cells with this compound (1 µM) for 15 minutes.
-
Include an untreated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Caption: Workflow for Western Blotting.
Intracellular Calcium Measurement
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
HEK293-h5-HT6 cells.
-
Cell culture reagents as described above.
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
This compound.
-
Ionomycin (positive control).
-
EGTA.
-
Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities.
Procedure:
-
Cell Seeding: Seed HEK293-h5-HT6 cells onto black-walled, clear-bottom 96-well plates and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading buffer containing HBSS, 2-5 µM Fura-2 AM or Fluo-4 AM, and 0.02% Pluronic F-127.
-
Wash the cells once with HBSS.
-
Add 100 µL of loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Wash the cells twice with HBSS to remove excess dye.
-
Calcium Measurement:
-
Add 100 µL of HBSS to each well.
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add this compound (1 µM) to the wells and immediately start recording the fluorescence signal for 5-10 minutes.
-
For Fura-2, measure the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.
-
For Fluo-4, measure the fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.
-
At the end of the experiment, add ionomycin to obtain the maximum fluorescence signal (Fmax) and then EGTA to obtain the minimum fluorescence signal (Fmin).
-
-
Data Analysis:
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation for Fura-2, or express the data as a change in fluorescence intensity (ΔF/F0) for Fluo-4.
-
Caption: Workflow for Intracellular Calcium Assay.
Conclusion
This technical guide provides a detailed overview of the downstream signaling effects of the 5-HT6 receptor agonist, this compound. The activation of the Gs/cAMP, Fyn/ERK pathways, and the mobilization of intracellular calcium are key events that mediate the cellular responses to this compound. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field of neuroscience and drug discovery, facilitating further investigation into the therapeutic potential of targeting the 5-HT6 receptor. The continued exploration of these signaling pathways will undoubtedly contribute to a more profound understanding of the role of the 5-HT6 receptor in health and disease.
References
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ST1936 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST1936, with the chemical name 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine, is a potent and selective serotonin-6 (5-HT6) receptor agonist. The 5-HT6 receptor, primarily expressed in the central nervous system (CNS), is a promising therapeutic target for cognitive disorders. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, based on available preclinical data. The information is presented to facilitate further research and drug development efforts.
Pharmacokinetics
The in vivo disposition of this compound has been characterized in rats, revealing its absorption, distribution, metabolism, and excretion profile.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and its primary metabolites, ST4166 (N-oxide) and ST5523 (N-demethyl), in rats following a single intraperitoneal (i.p.) administration of 20 mg/kg.
| Parameter | This compound (Parent) | ST4166 (N-oxide Metabolite) | ST5523 (N-demethyl Metabolite) |
| Plasma | |||
| Cmax (ng/mL) | Data not available | 19.8 (Limit of Quantification) | Data not available |
| Tmax (hr) | ~0.25 | ~0.25 - 0.5 | ~0.25 |
| Elimination Half-life (hr) | ~1 | ~1 | ~1 |
| Brain | |||
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Tmax (hr) | ~0.25 | ~0.25 - 0.5 | ~1 |
| Elimination Half-life (hr) | ~1 | ~1 | ~1 |
Data derived from a study in rats after a 20 mg/kg i.p. dose. Cmax values were reached at the first sampling time of 0.25 hours. Concentrations decreased to below the limit of quantification 8 hours after dosing.
Experimental Protocols
-
Species: Rat
-
Administration: Intraperitoneal (i.p.) injection
-
Dose: 20 mg/kg
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was employed to quantify this compound and its metabolites in plasma and brain homogenates.
-
Sample Preparation: Not detailed in the available literature. A typical protocol would involve protein precipitation followed by solid-phase or liquid-liquid extraction.
-
Chromatography:
-
HPLC System: Not specified.
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
Retention Times: ST4166 (~2.5 min), ST5523 (~4.5 min), this compound (~6.5 min).
-
-
Mass Spectrometry:
-
Instrument: Not specified.
-
Ionization Mode: Not specified, but likely positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
Method Validation:
-
Linearity: Correlation coefficient > 0.99 for both plasma and brain samples.
-
Precision: Inter-assay precision was lower than 5.1%.
-
Accuracy: Within 87-109%.
-
Limit of Quantification (LOQ): 1.98 ng/mL for all analytes in plasma and brain, with the exception of ST4166 in plasma (19.8 ng/mL).
-
The pharmacokinetic parameters were determined using a non-compartmental approach for sparse data sampling, analyzed with WinNonlin version 5.0.1 software.
Pharmacodynamics
This compound acts as a full agonist at the 5-HT6 receptor, initiating a cascade of intracellular signaling events. Its pharmacodynamic effects have been investigated through in vivo electrophysiology and microdialysis studies.
Signaling Pathways
Activation of the 5-HT6 receptor by this compound leads to the stimulation of multiple downstream signaling pathways.
An In-Depth Technical Guide to ST1936 for Investigating 5-HT6 Receptor Function in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST1936, also known as 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine, is a potent and selective agonist for the serotonin 6 (5-HT6) receptor.[1][2] This receptor subtype is predominantly expressed in the central nervous system (CNS), particularly in regions associated with cognition, learning, and memory, such as the hippocampus and cortex. Its unique localization and modulation of various neurotransmitter systems have made the 5-HT6 receptor a compelling target for therapeutic intervention in cognitive disorders. This technical guide provides a comprehensive overview of this compound as a pharmacological tool to elucidate the complex functions of the 5-HT6 receptor in the CNS.
Physicochemical Properties and Binding Profile of this compound
This compound is a small molecule that readily crosses the blood-brain barrier, making it suitable for in vivo investigations.[3] Its selectivity for the 5-HT6 receptor is a key attribute for dissecting the specific roles of this receptor subtype.
Table 1: Receptor Binding Affinity of this compound[1][4]
| Receptor | Ki (nM) | Species |
| 5-HT6 | 13 - 31 | Human |
| 5-HT7 | 168 | Human |
| 5-HT2B | 245 | Human |
| α2-adrenergic | 300 | Human/Rat |
| 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A, SERT | >1000 | Human |
Mechanism of Action: 5-HT6 Receptor-Mediated Signaling
This compound acts as a full agonist at the 5-HT6 receptor, initiating a cascade of intracellular signaling events. The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). However, emerging evidence reveals that 5-HT6 receptor activation also engages non-canonical signaling pathways that are critical for its diverse physiological effects.
Canonical Gs-cAMP Pathway
Activation of the 5-HT6 receptor by this compound leads to a robust increase in cAMP levels. This has been demonstrated in various cell-based assays.
| Assay | Cell Line | Parameter | Value |
| cAMP Accumulation | BHK fibroblasts | EC50 | 16 nM |
Non-Canonical Signaling Pathways
Beyond the Gs-cAMP axis, this compound has been shown to modulate other signaling cascades, including those involving Fyn kinase, extracellular signal-regulated kinase 1/2 (ERK1/2), and RhoA.
-
Fyn Kinase: this compound treatment leads to the phosphorylation and activation of Fyn, a non-receptor tyrosine kinase.
-
ERK1/2: As a downstream target of Fyn kinase, ERK1/2 is also activated upon 5-HT6 receptor stimulation by this compound.
-
RhoA: The activation of the small GTPase RhoA is another consequence of this compound-mediated 5-HT6 receptor signaling.
These non-canonical pathways are implicated in the regulation of neuronal structure, synaptic plasticity, and gene expression, providing a molecular basis for the cognitive and behavioral effects of 5-HT6 receptor modulation.
Signaling pathways activated by this compound via the 5-HT6 receptor.
In Vivo Effects of this compound on Neurotransmission and Behavior
The administration of this compound in animal models has been shown to modulate the activity of key neurotransmitter systems and influence cognitive functions.
Neurochemical Effects
In vivo microdialysis studies have demonstrated that this compound can alter the extracellular levels of dopamine and norepinephrine in brain regions such as the prefrontal cortex and nucleus accumbens. These effects are dose-dependent and contribute to the procognitive and antidepressant-like properties observed with 5-HT6 receptor agonists.
Electrophysiological Effects
Extracellular single-unit recordings in anesthetized rats have revealed that this compound modulates the firing rate of putative dopamine neurons in the ventral tegmental area (VTA). These effects are complex, with both increases and decreases in firing rates observed in different subpopulations of neurons, highlighting the intricate regulatory role of the 5-HT6 receptor in the dopamine system.
Behavioral Effects
The cognitive-enhancing potential of 5-HT6 receptor modulation is a primary area of investigation. Behavioral paradigms such as the Morris water maze (MWM) and the novel object recognition (NOR) test are employed to assess spatial learning, memory, and recognition memory in rodents. While specific quantitative data for this compound in these tests are not extensively published, the general effects of 5-HT6 receptor agonists suggest improvements in cognitive performance.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline key experimental protocols for investigating the effects of this compound.
General experimental workflow for investigating this compound.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.
Materials:
-
Cell membranes expressing the human 5-HT6 receptor.
-
Radioligand (e.g., [3H]-LSD).
-
This compound at various concentrations.
-
Non-specific binding control (e.g., methiothepin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), this compound (for competition), or a saturating concentration of a non-specific ligand (for non-specific binding).
-
Incubate the plate at 37°C for 60 minutes.
-
Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold buffer.
-
Allow the filters to dry and add scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
Calculate specific binding and determine the Ki value using appropriate software.
Objective: To measure the functional agonism of this compound at the 5-HT6 receptor by quantifying cAMP production.
Materials:
-
Cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
This compound at various concentrations.
-
Forskolin (optional, to potentiate the signal).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere.
-
Pre-treat cells with a phosphodiesterase inhibitor.
-
Add this compound at various concentrations (and forskolin, if used).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.
-
Plot the concentration-response curve and determine the EC50 value.
Objective: To assess the activation of Fyn and ERK1/2 kinases following this compound treatment.
Materials:
-
Cells expressing the 5-HT6 receptor.
-
This compound.
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Primary antibodies specific for phosphorylated and total Fyn and ERK1/2.
-
Secondary antibodies conjugated to HRP or a fluorescent dye.
-
Western blot or ELISA equipment.
Procedure (Western Blot):
-
Treat cells with this compound for various times.
-
Lyse the cells on ice.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated form of the kinase of interest.
-
Wash and incubate with a secondary antibody.
-
Detect the signal using chemiluminescence or fluorescence.
-
Strip the membrane and re-probe with antibodies against the total form of the kinase for normalization.
-
Quantify band intensities to determine the fold change in phosphorylation.
Objective: To measure the level of active, GTP-bound RhoA after this compound stimulation.
Materials:
-
Cells expressing the 5-HT6 receptor.
-
This compound.
-
RhoA activation assay kit (pull-down assay using Rhotekin-RBD beads or G-LISA).
-
Lysis buffer.
-
Antibodies against RhoA.
Procedure (Pull-down Assay):
-
Treat cells with this compound.
-
Lyse the cells and collect the supernatant.
-
Incubate the lysate with Rhotekin-RBD agarose beads to pull down active RhoA-GTP.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by Western blotting using an anti-RhoA antibody.
-
Quantify the amount of active RhoA relative to the total RhoA in the initial lysate.
In Vivo Assays
Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, norepinephrine) in specific brain regions of freely moving animals following this compound administration.
Materials:
-
Rodents (rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
HPLC with electrochemical detection.
-
This compound solution for administration (e.g., i.p., s.c.).
Procedure:
-
Surgically implant a guide cannula targeting the brain region of interest.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples.
-
Administer this compound and continue collecting dialysate samples at regular intervals.
-
Analyze the samples by HPLC-ECD to quantify neurotransmitter concentrations.
-
Express the results as a percentage of the baseline levels.
Objective: To record the firing activity of specific neuron populations (e.g., VTA dopamine neurons) in response to this compound.
Materials:
-
Anesthetized rodents.
-
Stereotaxic frame.
-
Recording microelectrodes.
-
Amplifier and data acquisition system.
-
This compound solution for systemic or local administration.
Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Lower a recording electrode into the target brain region.
-
Identify the target neurons based on their characteristic firing patterns and waveforms.
-
Record baseline neuronal activity.
-
Administer this compound and record the changes in firing rate and pattern.
-
Analyze the data to determine the percentage change in firing rate from baseline.
Objective: To assess spatial learning and memory.
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden escape platform.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase: For several consecutive days, place the animal in the pool from different starting locations and allow it to find the hidden platform. Record the escape latency (time to find the platform).
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
Administer this compound before the daily training sessions or before the probe trial to assess its effects on learning and memory consolidation/retrieval.
Objective: To evaluate recognition memory.
Apparatus:
-
An open-field arena.
-
Two identical objects for the familiarization phase.
-
One familiar and one novel object for the test phase.
Procedure:
-
Habituation: Allow the animal to explore the empty arena.
-
Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for a set time.
-
Test Phase: After a retention interval (e.g., 1 hour or 24 hours), place the animal back in the arena with one of the familiar objects and one novel object.
-
Record the time spent exploring each object.
-
Calculate a discrimination index (e.g., (Time with Novel - Time with Familiar) / (Time with Novel + Time with Familiar)). A higher index indicates better recognition memory.
-
Administer this compound before the familiarization or test phase to assess its impact on memory formation or retrieval.
Conclusion
This compound is an invaluable pharmacological tool for probing the multifaceted functions of the 5-HT6 receptor in the central nervous system. Its selectivity and agonist properties allow for the targeted activation of this receptor, enabling researchers to investigate its role in intracellular signaling, neurotransmitter modulation, and cognitive processes. The detailed experimental protocols provided in this guide offer a framework for conducting rigorous in vitro and in vivo studies to further unravel the therapeutic potential of targeting the 5-HT6 receptor for the treatment of cognitive deficits and other CNS disorders. As research in this field progresses, a deeper understanding of the complex signaling networks engaged by 5-HT6 receptor agonists like this compound will be crucial for the development of novel and effective therapeutic strategies.
References
Initial Studies on ST1936 and Cognitive Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct preclinical studies have been identified for a compound specifically designated "ST1936" as a selective Retinoic Acid Receptor alpha (RARα) agonist. The following technical guide is based on initial studies of other selective RARα agonists, such as AM580 and Acitretin, and assumes that this compound would exhibit a similar mechanism of action and effects on cognitive function.
Executive Summary
Selective Retinoic Acid Receptor alpha (RARα) agonists are emerging as a promising therapeutic avenue for cognitive disorders, including Alzheimer's disease (AD) and postoperative cognitive dysfunction (POCD). Preclinical studies on representative RARα agonists demonstrate their potential to mitigate key pathological features of these conditions and improve cognitive performance. The primary mechanism of action involves the modulation of gene transcription to promote neuroprotective and anti-inflammatory pathways. This guide provides a comprehensive overview of the initial findings, experimental methodologies, and underlying signaling pathways associated with the therapeutic potential of selective RARα agonists in the context of cognitive function.
Core Mechanism of Action
Retinoic acid receptors (RARs) are nuclear hormone receptors that, upon binding to their ligand, form heterodimers with retinoid X receptors (RXRs).[1] This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[1] RARα is ubiquitously expressed in the brain and plays a crucial role in neuronal growth, survival, and synaptic plasticity.[2][3]
Selective RARα agonists are designed to specifically activate this receptor subtype, minimizing off-target effects associated with pan-RAR agonists. Their therapeutic effects on cognition are believed to stem from several key actions:
-
Reduction of Amyloid-β (Aβ) Production: RARα signaling increases the expression of ADAM10, an α-secretase that cleaves the amyloid precursor protein (APP) through a non-amyloidogenic pathway, thus reducing the production of Aβ peptides.[4]
-
Promotion of Aβ Clearance: RARα activation enhances the activity of insulin-degrading enzyme (IDE) and neprilysin in both microglia and neurons, two key enzymes involved in the degradation of Aβ.
-
Anti-inflammatory Effects: RARα agonists have been shown to suppress neuroinflammation by modulating microglial activation and reducing the production of pro-inflammatory cytokines. This includes promoting the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.
-
Neuroprotection: These agonists can protect neurons from Aβ-induced cell death.
Preclinical Data on Cognitive Function
Studies utilizing animal models of Alzheimer's disease and postoperative cognitive dysfunction have demonstrated the efficacy of selective RARα agonists in improving cognitive deficits.
Data Presentation
| Animal Model | RARα Agonist | Dosing Regimen | Behavioral Test | Key Cognitive Outcomes | Reference |
| Tg2576 mice (AD model) | AM580 | 1 mg/kg, intraperitoneally, three times a week for 6-12 weeks | Not specified in detail, but cognitive improvement was assessed | Reversed cognitive behavioral deficits. | |
| Aged Mice (POCD model) | Acitretin | Not specified | Novel Object Recognition (NOR), Y-maze, Morris Water Maze (MWM) | Significantly inhibited surgery-induced cognitive impairments. | |
| AβPP23 mice (AD model) | Am80 (tamibarotene) in combination with RXR agonist HX630 | 0.5 mg/kg (Am80) and 5 mg/kg (HX630), oral administration for 17 days | Morris Water Maze (MWM) | Significantly improved memory deficits. |
| Molecular Outcome | Animal Model | RARα Agonist | Key Findings | Reference |
| Aβ Plaque Reduction | Tg2576 mice | AM580 | ~50% net reduction in the number of plaques after 6 weeks of treatment. | |
| Insoluble Aβ Reduction | AβPP23 mice | Am80/HX630 co-administration | Significantly reduced the level of insoluble Aβ peptide. | |
| ADAM10 Upregulation | Tg2576 mice | RARα agonist | Upregulated ADAM10 expression. | |
| IDE and Neprilysin Activity | Tg2576 mice | RARα agonist | Increased insulin-degrading enzyme and neprilysin activity. | |
| Neuroinflammation Reduction | SAH rat model | Am80 | Attenuated neuroinflammation by promoting M1-to-M2 microglial polarization. | |
| Neuroinflammation Reduction | LPS-stimulated microglia | BT75 | Suppressed the release of nitric oxide (NO) and IL-1β. |
Experimental Protocols
Behavioral Tests for Cognitive Function
-
Morris Water Maze (MWM): This test assesses spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.
-
Procedure: Mice are placed in the pool from different starting positions and must learn the location of the hidden platform using spatial cues. The time taken to find the platform (escape latency) is recorded over several training days.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Novel Object Recognition (NOR): This test evaluates recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Mice are allowed to explore the empty arena.
-
Training: Two identical objects are placed in the arena, and mice are allowed to explore them.
-
Testing: One of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
-
-
Y-Maze: This test assesses spatial working memory based on the natural tendency of rodents to explore novel environments.
-
Apparatus: A Y-shaped maze with three arms.
-
Procedure: A mouse is placed in one arm and allowed to freely explore all three arms. The sequence of arm entries is recorded. Spontaneous alternation (entering a different arm on each of the last three entries) is a measure of spatial working memory.
-
Molecular Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the levels of Aβ1-40 and Aβ1-42 in brain homogenates.
-
Western Blotting: Employed to measure the protein expression levels of key targets such as ADAM10, IDE, neprilysin, and markers of neuroinflammation (e.g., phosphorylated NF-κB).
-
Real-Time Polymerase Chain Reaction (RT-PCR): Used to measure the mRNA expression levels of target genes.
-
Immunohistochemistry/Immunofluorescence: Utilized to visualize and quantify Aβ plaques and the activation state of microglia and astrocytes in brain tissue sections.
-
Radioligand Binding Assay: To determine the binding affinity of a compound to the RARα receptor. This typically involves incubating a radiolabeled ligand (e.g., [³H]9-cis-Retinoic acid) with the receptor in the presence and absence of the test compound.
Mandatory Visualizations
Signaling Pathways
Caption: RARα signaling pathway activated by this compound.
Experimental Workflows
Caption: Preclinical testing workflow for this compound.
Conclusion
The initial studies on selective RARα agonists provide a strong rationale for the investigation of this compound as a potential therapeutic agent for cognitive disorders. The multifaceted mechanism of action, targeting both amyloid pathology and neuroinflammation, coupled with positive outcomes in preclinical models of cognitive impairment, underscores the promise of this therapeutic strategy. Further research is warranted to specifically evaluate the efficacy, safety, and pharmacokinetic profile of this compound to advance its development as a novel treatment for conditions such as Alzheimer's disease and postoperative cognitive dysfunction.
References
- 1. Frontiers | Non-canonical retinoid signaling in neural development, regeneration and synaptic function [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Retinoic Acid Receptor Is a Novel Therapeutic Target for Postoperative Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptor-α signalling antagonizes both intracellular and extracellular amyloid-β production and prevents neuronal cell death caused by amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ST1936 in In Vivo Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ST1936, a selective serotonin 6 (5-HT6) receptor agonist, in in vivo electrophysiology studies. This document is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal activity.
Introduction
This compound is a potent and selective agonist for the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] The 5-HT6 receptor is a promising therapeutic target for cognitive disorders and other neuropsychiatric conditions.[1] In vivo electrophysiology allows for the direct measurement of the effects of this compound on the firing properties of neurons in specific brain regions, providing crucial insights into its mechanism of action at the network and cellular levels.
Signaling Pathway
Activation of the 5-HT6 receptor by this compound initiates a canonical signaling cascade through its coupling to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors and other kinases. Additionally, 5-HT6 receptor activation has been shown to modulate the mTOR and Fyn signaling pathways, which are critically involved in neuronal plasticity and function.
Caption: Signaling pathway of this compound via the 5-HT6 receptor.
Data Presentation
Pharmacokinetic Properties of this compound in Rats
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | Brain Cmax (ng/g) | Brain Tmax (hr) |
| This compound | i.p. | 20 | ~150 | 0.25 | ~1 | ~200 | 0.25 |
Data synthesized from pharmacokinetic studies in rats following intraperitoneal (i.p.) administration.
Electrophysiological Effects of this compound on Dopaminergic Neurons in Rats
| Brain Region | Administration | Dose | Effect on Firing Rate | Percentage of Responsive Cells | Antagonist Blockade |
| Ventral Tegmental Area (VTA) | Systemic (i.v.) | 0.25-2.0 mg/kg | Dose-dependent increase or decrease | 45% | Yes (SB271046) |
| Ventral Tegmental Area (VTA) | Local (microiontophoresis) | 10-40 nA | Excitation | 100% (of dopamine neurons) | Yes (SB271046) |
| Substantia Nigra pars compacta (SNc) | Systemic (i.v.) | 0.25-2.0 mg/kg | No significant effect | - | - |
Data from in vivo extracellular single-unit recordings in anesthetized rats.[1]
Experimental Protocols
In Vivo Extracellular Single-Unit Recording of Dopaminergic Neurons
This protocol is designed to measure the firing activity of individual dopaminergic neurons in the Ventral Tegmental Area (VTA) and Substantia Nigra pars compacta (SNc) of anesthetized rats in response to this compound administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., chloral hydrate or urethane)
-
Stereotaxic apparatus
-
Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)
-
Amplifier and data acquisition system
-
This compound solution
-
SB271046 solution (5-HT6 antagonist)
-
Intravenous catheter setup
-
Microiontophoresis pump and multi-barreled micropipettes
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with chloral hydrate (400 mg/kg, i.p.) or other suitable anesthetic.
-
Mount the animal in a stereotaxic frame.
-
Maintain body temperature at 37°C with a heating pad.
-
For systemic administration, cannulate the lateral tail vein for intravenous drug delivery.
-
-
Surgical Procedure:
-
Perform a craniotomy over the target brain region (VTA or SNc) according to stereotaxic coordinates.
-
Carefully remove the dura mater to expose the cortical surface.
-
-
Electrode Placement and Recording:
-
Lower a recording microelectrode into the VTA or SNc.
-
Identify putative dopaminergic neurons based on their characteristic electrophysiological properties (slow firing rate, long-duration action potentials, and biphasic waveform).
-
Record baseline neuronal activity for at least 10 minutes to ensure stability.
-
-
Drug Administration:
-
Systemic Administration: Administer this compound intravenously in escalating doses (e.g., 0.25, 0.5, 1.0, 2.0 mg/kg).
-
Local Administration (Microiontophoresis): Use a multi-barreled micropipette with one barrel for recording and others for drug ejection. Eject this compound locally using cationic current (e.g., 10-40 nA).
-
Antagonist Administration: To confirm the 5-HT6 receptor-mediated effects, administer the selective antagonist SB271046 (e.g., 1 mg/kg, i.v.) prior to this compound administration.
-
-
Data Analysis:
-
Isolate single-unit activity using spike sorting software.
-
Calculate the mean firing rate and firing pattern before, during, and after drug administration.
-
Analyze changes in firing rate as a percentage of the baseline activity.
-
Construct dose-response curves for systemic administration.
-
Caption: Workflow for in vivo electrophysiology with this compound.
References
Application Notes and Protocols for ST1936 in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST1936 is a selective and potent agonist for the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor primarily expressed in the central nervous system.[1] The 5-HT6 receptor is a promising therapeutic target for cognitive disorders and depression.[2] this compound has demonstrated the ability to modulate neuronal activity, particularly in brain regions associated with cognition and mood.[1] These application notes provide detailed protocols for utilizing this compound in common rodent behavioral models to assess its potential anxiolytic, antidepressant, and cognitive-enhancing effects.
Mechanism of Action & Signaling Pathway
This compound acts as a full agonist at the 5-HT6 receptor.[2] Activation of the 5-HT6 receptor by this compound initiates a downstream signaling cascade primarily through Gαs protein coupling, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This increase in cAMP can lead to the activation of Protein Kinase A (PKA). Furthermore, this compound has been shown to stimulate calcium (Ca2+) mobilization and the phosphorylation of Fyn kinase and extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are downstream targets of Fyn. This signaling pathway is implicated in neuronal plasticity and cognitive function.
Figure 1: this compound Signaling Pathway.
Pharmacokinetics in Rodents
Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. In rats, this compound exhibits rapid absorption and distribution to the brain.
| Parameter | Value (in Rats) | Reference |
| Elimination Half-life (plasma) | ~1 hour | |
| Elimination Half-life (brain) | ~1 hour | |
| Time to Max Concentration (Tmax) (plasma) | 0.25 - 0.5 hours | |
| Time to Max Concentration (Tmax) (brain) | ~1 hour | |
| Brain/Plasma Ratio (AUC) | 53 |
Note: The high brain-to-plasma ratio indicates excellent penetration of the blood-brain barrier. These parameters suggest that behavioral testing should be conducted within a relatively short timeframe after this compound administration to capture the peak drug effects.
Application in Rodent Behavioral Models
The following sections provide detailed protocols for assessing the effects of this compound in key behavioral domains.
Assessment of Antidepressant-like Activity: Forced Swim Test (FST)
The Forced Swim Test is a widely used model to screen for antidepressant-like activity. The test is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds typically reduce the duration of this immobility.
Experimental Workflow:
Figure 2: Forced Swim Test Experimental Workflow.
Protocol:
-
Apparatus: A transparent cylinder (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Procedure:
-
Day 1 (Pre-test): Individually place each rat in the water-filled cylinder for a 15-minute swim session. This initial exposure serves to induce a baseline level of immobility. After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
Day 2 (Test): Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Following a predetermined pretreatment time (e.g., 30-60 minutes), place the rat back into the swim cylinder for a 5-minute test session.
-
-
Data Collection and Analysis: Record the entire 5-minute session. The primary measure is the duration of immobility, defined as the time the rat spends floating with only minor movements necessary to keep its head above water. An automated video tracking system or a trained observer can be used for scoring. A decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds, Mean ± SEM) |
| Vehicle | - | 150 ± 10 |
| This compound | 1 | 125 ± 8 |
| This compound | 3 | 100 ± 7** |
| This compound | 10 | 85 ± 6 |
| Imipramine (Positive Control) | 20 | 90 ± 9 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. |
Assessment of Anxiolytic-like Activity: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely accepted model for assessing anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Experimental Workflow:
Figure 3: Elevated Plus Maze Experimental Workflow.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50-70 cm). The maze consists of two open arms and two enclosed arms of equal dimensions (e.g., 50 cm long x 10 cm wide for rats; 30 cm long x 5 cm wide for mice), with the enclosed arms having high walls (e.g., 40 cm for rats; 15 cm for mice).
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Procedure:
-
Administer this compound or vehicle.
-
After the appropriate pretreatment interval, place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute period.
-
-
Data Collection and Analysis: An overhead camera and tracking software are used to record the session. Key parameters to measure include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity). An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Distance (cm, Mean ± SEM) |
| Vehicle | - | 15 ± 2 | 8 ± 1 | 1500 ± 100 |
| This compound | 1 | 25 ± 3 | 12 ± 2 | 1550 ± 120 |
| This compound | 3 | 35 ± 4 | 15 ± 2 | 1600 ± 110 |
| This compound | 10 | 40 ± 5 | 18 ± 3 | 1580 ± 130 |
| Diazepam (Positive Control) | 2 | 45 ± 6 | 20 ± 3 | 1450 ± 90 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. |
Assessment of Cognitive Enhancement: Novel Object Recognition (NOR) Test
The Novel Object Recognition test is used to assess learning and memory, particularly recognition memory. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Experimental Workflow:
Figure 4: Novel Object Recognition Experimental Workflow.
Protocol:
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm for mice). A variety of objects that are of similar size but different in shape and texture should be used.
-
Animals: Male C57BL/6 mice are commonly used.
-
Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 10 minutes to acclimate to the environment.
-
Training (T1, Day 2): Administer this compound or vehicle. After the pretreatment interval, place the mouse in the arena with two identical objects and allow it to explore for 10 minutes.
-
Testing (T2, Day 2): After a defined inter-trial interval (e.g., 1 to 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5-10 minutes.
-
-
Data Collection and Analysis: Record the exploration time for each object. Exploration is typically defined as the nose of the animal being within a close proximity (e.g., 2 cm) to the object and oriented towards it. The key metric is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A higher DI indicates better recognition memory.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (Mean ± SEM) |
| Vehicle | - | 0.25 ± 0.05 |
| This compound | 1 | 0.40 ± 0.06 |
| This compound | 3 | 0.55 ± 0.07** |
| This compound | 10 | 0.65 ± 0.08 |
| Donepezil (Positive Control) | 1 | 0.60 ± 0.07 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. |
Conclusion
This compound, as a selective 5-HT6 receptor agonist, presents a valuable tool for investigating the role of this receptor in various behavioral paradigms. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate the anxiolytic, antidepressant, and cognitive-enhancing potential of this compound in rodent models. Careful consideration of the pharmacokinetic properties of this compound is essential for designing experiments with optimal timing of drug administration and behavioral testing. The provided quantitative data summaries, while hypothetical, illustrate the expected outcomes and can serve as a reference for data interpretation. Further research utilizing these and other behavioral models will continue to elucidate the therapeutic potential of targeting the 5-HT6 receptor.
References
- 1. Effects of this compound, a selective serotonin-6 agonist, on electrical activity of putative mesencephalic dopaminergic neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound stimulates cAMP, Ca2+, ERK1/2 and Fyn kinase through a full activation of cloned human 5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Synaptic Plasticity and Memory with ST1936
For Researchers, Scientists, and Drug Development Professionals
Introduction:
ST1936 is a selective and potent agonist for the serotonin 6 (5-HT6) receptor. The 5-HT6 receptor is predominantly expressed in the central nervous system, particularly in regions crucial for learning and memory, such as the hippocampus and prefrontal cortex. Modulation of 5-HT6 receptor activity has emerged as a promising strategy for cognitive enhancement and the treatment of memory deficits associated with neuropsychiatric and neurodegenerative disorders. These application notes provide a comprehensive overview of the use of this compound as a tool to investigate synaptic plasticity and memory, complete with detailed experimental protocols and data presentation.
Mechanism of Action
This compound exerts its effects by binding to and activating 5-HT6 receptors, which are Gs-protein coupled receptors. Activation of these receptors leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP can, in turn, activate protein kinase A (PKA) and other downstream effectors, including the extracellular signal-regulated kinase (ERK) pathway. These signaling cascades are known to play a critical role in modulating synaptic plasticity and gene expression necessary for long-term memory formation.[1][2]
Signaling Pathway of this compound in Neurons:
Caption: this compound activates the 5-HT6 receptor, initiating a cAMP-mediated signaling cascade.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and other 5-HT6 receptor agonists on various experimental parameters related to synaptic plasticity and memory.
Table 1: In Vivo Behavioral Studies with 5-HT6 Receptor Agonists
| Compound | Animal Model | Behavioral Test | Dose (mg/kg, i.p.) | Effect on Memory | Reference |
| This compound | Rat | Y-maze (Stress-induced deficit) | Not specified | Antagonized stress-disrupting effect | [3] |
| EMD 386088 | Rat | Conditioned Emotion Response | 5 | Reversed MK-801-induced memory deficit | [4] |
| E-6801 | Rat | Conditioned Emotion Response | 2.5 | Reversed MK-801-induced memory deficit | [4] |
| WAY-181187 | Rat | Novel Object Recognition | 3, 10 | No significant effect | |
| WAY-208466 | Rat | Defensive Burying | 3, 10 | Anxiolytic-like effects |
Table 2: In Vitro Electrophysiology with 5-HT6 Receptor Ligands
| Compound | Preparation | Synaptic Pathway | Plasticity | Concentration | Effect | Reference |
| WAY-181187 | Rat Hippocampal Slices | CA1 | LTP | Not specified | Attenuated LTP | |
| 5-HT | Rat Prefrontal Cortex Slices | Excitatory Synapses | LTD | 40 µM | Facilitated LTD induction | |
| 8-OH-DPAT (5-HT1A agonist) | Rat Visual Cortex Slices | Layer II/III | LTD | 10 µM | No effect on LTD | |
| DOI (5-HT2 agonist) | Rat Visual Cortex Slices | Layer II/III | LTD | 10 µM | Inhibited LTD |
Experimental Protocols
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to assess the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in rat hippocampal slices.
Materials:
-
This compound
-
Adult male Wistar rats (6-8 weeks old)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber (submerged or interface)
-
Glass microelectrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF. A concentration range of 1-10 µM can be a starting point based on the effects of other 5-HT6 agonists.
-
Switch the perfusion to aCSF containing this compound and continue baseline recording for another 20 minutes to observe any acute effects of the drug on basal synaptic transmission.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of LTP in the presence and absence of this compound.
-
Experimental Workflow for In Vitro LTP:
Caption: Workflow for assessing this compound's effect on hippocampal LTP.
In Vivo Behavioral Assessment: Morris Water Maze
This protocol is for assessing the effect of this compound on spatial learning and memory in rodents.
Materials:
-
This compound
-
Rodents (mice or rats)
-
Circular water tank (1.5-2 m diameter)
-
Escape platform
-
Non-toxic white paint or milk powder to make the water opaque
-
Video tracking system
Procedure:
-
Habituation (Day 1):
-
Allow the animals to swim freely in the pool without the platform for 60 seconds to acclimate them to the maze.
-
-
Acquisition Training (Days 2-5):
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30 minutes before the training session each day.
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water at one of four randomly chosen start locations, facing the wall of the tank.
-
Allow the animal to search for the hidden platform for a maximum of 60 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within 60 seconds, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (Day 6):
-
Administer this compound or vehicle 30 minutes before the trial.
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Experimental Workflow for Morris Water Maze:
Caption: Workflow for the Morris Water Maze behavioral test with this compound.
Biochemical Analysis: Western Blot for Phospho-ERK
This protocol is to measure the activation of the ERK signaling pathway in response to this compound in neuronal cells or brain tissue.
Materials:
-
This compound
-
Neuronal cell culture or brain tissue from treated animals
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
For cell culture: Treat cells with this compound for the desired time (e.g., 15-30 minutes). Wash with ice-cold PBS and lyse the cells.
-
For brain tissue: Homogenize the tissue in lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each sample.
-
Experimental Workflow for Western Blot:
Caption: Workflow for Western blot analysis of p-ERK following this compound treatment.
Biochemical Analysis: cAMP Assay
This protocol is to measure the intracellular accumulation of cAMP in response to this compound.
Materials:
-
This compound
-
Neuronal cell culture
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell lysis buffer (provided with the kit)
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes to prevent cAMP degradation.
-
Treat cells with different concentrations of this compound for a specified time (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
-
cAMP Measurement:
-
Perform the cAMP assay following the kit's protocol. This typically involves adding detection reagents and incubating for a specific period.
-
Read the signal (e.g., absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the dose-response curve for this compound-induced cAMP accumulation.
-
Experimental Workflow for cAMP Assay:
Caption: Workflow for measuring cAMP levels after this compound treatment.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in synaptic plasticity and memory. The protocols outlined in these application notes provide a framework for researchers to explore the effects of this compound at the molecular, cellular, and behavioral levels. By combining electrophysiological, behavioral, and biochemical approaches, a comprehensive understanding of how 5-HT6 receptor agonism modulates cognitive function can be achieved.
References
- 1. Antidepressant and anxiolytic effects of selective 5-HT6 receptor agonists in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic AMP Promotes Neuronal Survival by Phosphorylation of Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the 5-HT(6) receptor agonist ST 1936 on depression- and anhedonia-like experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of a Proposed RAR-β2 Agonist in Alzheimer's Disease Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "ST1936" in the context of Alzheimer's disease (AD) and as a Retinoic Acid Receptor-β2 (RAR-β2) agonist did not yield specific results. The compound "this compound" is predominantly identified in the scientific literature as a serotonin-6 receptor agonist. Furthermore, direct studies of selective RAR-β2 agonists in established Alzheimer's disease models are not prominently available in the current body of research. The following application notes and protocols are therefore provided as a proposed research framework for evaluating a hypothetical selective RAR-β2 agonist in AD models, based on the known roles of retinoic acid signaling in the central nervous system and established experimental methodologies in AD research.
Introduction to Retinoic Acid Signaling in Alzheimer's Disease
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule in the central nervous system, regulating gene expression through binding to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). There are three RAR isotypes: RARα, RARβ, and RARγ. While much of the research in Alzheimer's disease has focused on the therapeutic potential of RARα agonists, RARβ also plays a significant role in neuronal function.
Impaired RA signaling has been implicated in the pathogenesis of Alzheimer's disease.[1] RARβ is known to be involved in neurite outgrowth and neuronal differentiation, processes that are compromised in the neurodegenerative environment of AD.[2] Therefore, exploring the therapeutic potential of selective RAR-β2 agonists in AD models is a rational, albeit underexplored, avenue of research.
These application notes provide a detailed guide for the preclinical evaluation of a hypothetical RAR-β2 agonist in both in vitro and in vivo models of Alzheimer's disease.
Signaling Pathway of Retinoic Acid Receptors
In Vitro Application Notes and Protocols
Assessment of Neuroprotective Effects against Amyloid-β Induced Toxicity
This protocol outlines the use of the human neuroblastoma cell line, SH-SY5Y, a common in vitro model for studying Alzheimer's disease pathology.[3]
Experimental Workflow:
Detailed Protocols:
-
Cell Culture and Differentiation:
-
Amyloid-β (Aβ) Oligomer Preparation:
-
Dissolve synthetic Aβ1-42 peptide in HFIP and evaporate to form a film.
-
Resuspend the film in DMSO to a concentration of 5 mM.
-
Dilute to 100 µM in serum-free media and incubate at 4°C for 24 hours to form oligomers.
-
-
Neuroprotection Assay:
-
Plate differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat cells with various concentrations of the hypothetical RAR-β2 agonist (e.g., 0.1, 1, 10, 100 nM, 1 µM) for 24 hours.
-
Add Aβ1-42 oligomers to a final concentration of 5 µM and incubate for another 24 hours.
-
-
Endpoint Analysis:
-
Cell Viability (MTT Assay): Add MTT solution to each well, incubate for 4 hours, dissolve formazan crystals with DMSO, and measure absorbance at 570 nm.
-
Cytotoxicity (LDH Assay): Measure lactate dehydrogenase (LDH) release into the culture medium using a commercially available kit.
-
Oxidative Stress (ROS Assay): Use a fluorescent probe like DCFH-DA to measure intracellular reactive oxygen species (ROS) levels.
-
Apoptosis (Western Blot): Analyze the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
-
Example Data Presentation:
| Treatment Group | Concentration (nM) | Cell Viability (%) | LDH Release (% of Control) |
| Control (Vehicle) | - | 100 ± 5.8 | 100 ± 7.2 |
| Aβ1-42 (5 µM) | - | 52.3 ± 4.5 | 210 ± 15.3 |
| Aβ1-42 + RAR-β2 Agonist | 1 | 60.1 ± 5.1 | 185 ± 12.1 |
| Aβ1-42 + RAR-β2 Agonist | 10 | 75.8 ± 6.2 | 150 ± 10.8 |
| Aβ1-42 + RAR-β2 Agonist | 100 | 88.4 ± 7.3 | 115 ± 8.9 |
Neurite Outgrowth Assay
This protocol assesses the potential of the RAR-β2 agonist to promote neurite outgrowth, a process relevant to neuronal repair and plasticity.
Detailed Protocol:
-
Seed differentiated SH-SY5Y cells on laminin-coated coverslips in a 24-well plate.
-
Treat cells with different concentrations of the RAR-β2 agonist for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Immunostain for a neuronal marker such as β-III tubulin.
-
Capture images using fluorescence microscopy.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Example Data Presentation:
| Treatment Group | Concentration (nM) | Average Neurite Length (µm) | Number of Primary Neurites |
| Control (Vehicle) | - | 45.2 ± 3.1 | 2.1 ± 0.3 |
| RAR-β2 Agonist | 10 | 68.5 ± 4.5 | 3.5 ± 0.4 |
| RAR-β2 Agonist | 100 | 95.3 ± 6.8 | 4.2 ± 0.5 |
In Vivo Application Notes and Protocols
Evaluation in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5xFAD or Tg2576)
This protocol describes the use of a transgenic mouse model to assess the in vivo efficacy of the RAR-β2 agonist on AD-like pathology and cognitive deficits. The 5xFAD model is known for its rapid and aggressive amyloid pathology. The Tg2576 model is also widely used and shows age-dependent cognitive decline.
Experimental Workflow:
Detailed Protocols:
-
Animal Model and Treatment:
-
Use 3-4 month old 5xFAD transgenic mice and wild-type littermates.
-
Administer the RAR-β2 agonist (e.g., 1-10 mg/kg) or vehicle daily via oral gavage for 3 months. The dose for a RARα agonist in a similar study was 1 mg/kg.
-
-
Behavioral Testing (perform during the last month of treatment):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term spatial working memory.
-
Novel Object Recognition: To test recognition memory.
-
-
Biochemical and Histological Analysis:
-
At the end of the treatment period, sacrifice the mice and perfuse with saline.
-
Dissect the brain, with one hemisphere for biochemical analysis and the other for histology.
-
Aβ ELISA: Homogenize brain tissue to extract soluble and insoluble fractions and quantify Aβ40 and Aβ42 levels using ELISA kits. A detailed protocol for Aβ quantification is available.
-
Western Blot: Analyze levels of hyperphosphorylated Tau (e.g., using antibodies against p-Tau at Ser202/Thr205) and synaptic markers (e.g., synaptophysin).
-
Immunohistochemistry: Stain brain sections for amyloid plaques (e.g., using 4G8 or 6E10 antibodies), activated microglia (Iba1), and astrocytes (GFAP).
-
Example Data Presentation:
| Treatment Group | Escape Latency (s) (Morris Water Maze) | Soluble Aβ42 (pg/mg protein) | Insoluble Aβ42 (pg/mg protein) |
| Wild-Type + Vehicle | 25.3 ± 3.1 | N/A | N/A |
| 5xFAD + Vehicle | 55.8 ± 5.9 | 150.2 ± 12.5 | 2500.7 ± 210.3 |
| 5xFAD + RAR-β2 Agonist (1 mg/kg) | 42.1 ± 4.8 | 125.6 ± 10.1 | 1980.4 ± 180.9 |
| 5xFAD + RAR-β2 Agonist (5 mg/kg) | 35.5 ± 4.2 | 98.4 ± 8.7 | 1550.2 ± 150.1 |
Conclusion
The provided application notes and protocols offer a comprehensive, albeit hypothetical, framework for the preclinical evaluation of a selective RAR-β2 agonist in the context of Alzheimer's disease. The proposed experiments are designed to assess the neuroprotective, neuro-restorative, and disease-modifying potential of such a compound. Given the established role of retinoic acid signaling in neuronal health and the pathological alterations in Alzheimer's disease, this line of investigation holds the potential to uncover novel therapeutic strategies. Researchers are encouraged to adapt and refine these protocols based on the specific properties of the test compound and the experimental models available.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 3. biorxiv.org [biorxiv.org]
- 4. peerj.com [peerj.com]
- 5. In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells | PLOS One [journals.plos.org]
Application Notes and Protocols: ST1936 as a Pharmacological Tool for Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST1936, also known as 2-methyl-5-chloro-N,N-dimethyltryptamine, is a selective agonist for the serotonin 5-HT₆ receptor.[1] The 5-HT₆ receptor is a promising target for cognitive enhancement and the treatment of psychiatric disorders, including schizophrenia.[2] This is due to its unique distribution in brain regions relevant to cognition and psychosis (e.g., prefrontal cortex, striatum, hippocampus) and its role in modulating multiple neurotransmitter systems, including dopamine and glutamate, which are known to be dysregulated in schizophrenia.[1][3][4] These application notes provide a summary of this compound's pharmacological profile and detailed protocols for its use in preclinical schizophrenia research.
Pharmacological Profile of this compound
This compound is a tryptamine derivative that acts as a potent and selective 5-HT₆ receptor agonist. Its selectivity makes it a valuable tool for isolating the effects of 5-HT₆ receptor activation in various experimental paradigms. The key quantitative data for this compound are summarized below.
| Parameter | Value | Receptor/System | Species/Assay | Reference |
| Binding Affinity (Kᵢ) | 13 nM | 5-HT₆ | Human, cloned | |
| 31 nM | 5-HT₆ | - | ||
| 168 nM | 5-HT₇ | Human, cloned | ||
| >1000 nM | 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₅ₐ, SERT | Human, cloned | ||
| Functional Activity (EC₅₀) | 16 nM | cAMP Accumulation | BHK Fibroblasts |
Mechanism of Action and Signaling Pathways
Activation of the 5-HT₆ receptor by this compound initiates a cascade of intracellular signaling events. The 5-HT₆ receptor is constitutively coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Downstream of cAMP, this compound has been shown to stimulate Ca²⁺, ERK1/2, and Fyn kinase. This signaling pathway is crucial for the receptor's role in modulating neuronal function. In the context of schizophrenia, this activation can influence the activity of dopaminergic and glutamatergic neurons, which are central to the pathophysiology of the disorder.
Application in Schizophrenia Research
The dopamine and glutamate hypotheses are the leading neurochemical models for schizophrenia. This compound serves as a valuable pharmacological tool to investigate the role of the 5-HT₆ receptor in modulating these systems. Animal studies show that this compound can increase dopamine and noradrenaline signaling while decreasing glutamatergic transmission. Specifically, it has complex, dose-dependent effects on the firing rate of dopaminergic neurons in the ventral tegmental area (VTA), a key region in the mesolimbic dopamine pathway implicated in the positive symptoms of schizophrenia.
Experimental Protocols
Protocol 1: Assessing this compound Effects on Dopaminergic Neuron Activity via In Vivo Electrophysiology
Objective: To determine the effect of systemic this compound administration on the firing rate of putative dopamine neurons in the Ventral Tegmental Area (VTA) and Substantia Nigra pars compacta (SNc) of anesthetized rats, mirroring established research methodologies.
Materials:
-
This compound
-
Anesthetic (e.g., chloral hydrate)
-
Stereotaxic apparatus
-
Recording microelectrodes
-
Amplifier and data acquisition system
-
Male Sprague-Dawley rats (250-300g)
-
Vehicle (e.g., saline)
-
5-HT₆ antagonist (e.g., SB-271046) for validation
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Drill a burr hole over the target region (VTA or SNc) according to stereotaxic coordinates.
-
Lower a recording microelectrode into the target area to isolate single-unit extracellular activity from putative dopamine neurons. Identification is based on established electrophysiological criteria (e.g., long-duration action potentials, slow firing rate).
-
Once a stable baseline firing rate is recorded for at least 5 minutes, administer this compound intravenously (i.v.) or intraperitoneally (i.p.) in escalating doses.
-
Record the firing rate continuously to observe dose-dependent changes (increases or decreases).
-
In a separate cohort, co-administer a selective 5-HT₆ antagonist (e.g., SB-271046) prior to this compound to confirm that the observed effects are mediated by the 5-HT₆ receptor.
Data Analysis:
-
Calculate the percentage change from the baseline firing rate for each dose of this compound.
-
Use appropriate statistical tests (e.g., repeated measures ANOVA) to determine significance.
-
Compare the effects in the VTA versus the SNc.
Protocol 2: Evaluating this compound in an NMDA Receptor Antagonist Model of Schizophrenia
Objective: To assess whether this compound can ameliorate hyperlocomotion induced by an N-methyl-D-aspartate (NMDA) receptor antagonist like phencyclidine (PCP) or ketamine, a common preclinical model for positive symptoms of schizophrenia.
Materials:
-
This compound
-
NMDA receptor antagonist (e.g., PCP or Ketamine)
-
Male mice or rats
-
Open-field activity chambers equipped with infrared beams
-
Vehicle (e.g., saline)
Procedure:
-
Habituate the animals to the open-field chambers for 30-60 minutes one day prior to testing.
-
On the test day, divide animals into experimental groups (e.g., Vehicle + Vehicle; Vehicle + PCP; this compound + PCP).
-
Administer this compound (e.g., 10, 30 mg/kg, i.p.) or vehicle.
-
After a pre-treatment period (e.g., 30 minutes), administer the NMDA antagonist (e.g., PCP, 5 mg/kg, i.p.) or vehicle.
-
Immediately place the animals into the open-field chambers and record locomotor activity (e.g., distance traveled, stereotypy counts) for 60-90 minutes.
Data Analysis:
-
Analyze the total distance traveled and other activity metrics using ANOVA.
-
Perform post-hoc tests to compare the this compound + PCP group to the Vehicle + PCP group to determine if this compound significantly reduces hyperlocomotion.
Protocol 3: Assessing this compound Effects on Anhedonia-like Behavior
Objective: To determine if this compound can prevent stress-induced deficits in appetitive behavior, a model relevant to the negative symptom of anhedonia in schizophrenia.
Materials:
-
This compound (10 and 30 mg/kg)
-
Male Sprague-Dawley rats
-
Chronic stress paradigm (e.g., unpredictable footshock)
-
Operant chambers
-
Appetitive reward (e.g., vanilla-flavored sugar pellets)
-
Vehicle (e.g., saline)
Procedure:
-
Stress Induction: Subject a cohort of rats to a chronic stress protocol for a set period (e.g., 2 weeks). A control group should not receive stress.
-
Drug Administration: During the stress period, administer this compound or vehicle daily. The study by Scheggi et al. (2011) found that repeated administration prevented the development of anhedonia-like behavior.
-
Appetitive Behavior Training: Following the stress and treatment period, train the rats in operant chambers to work for an appetitive reward (e.g., pressing a lever for a vanilla sugar pellet). This is known as vanilla sugar-sustained appetitive behavior (VAB).
-
Testing: Measure the rate of acquisition of the VAB. Anhedonia is indicated by a reduced competence to acquire this instrumental behavior.
Data Analysis:
-
Compare the number of trials to acquisition or the rate of lever pressing across the different groups (Control, Stress + Vehicle, Stress + this compound).
-
Use ANOVA to determine if chronic stress significantly impairs VAB acquisition and if this compound treatment prevents this deficit.
Conclusion
This compound is a potent and selective 5-HT₆ receptor agonist that serves as a critical pharmacological tool for schizophrenia research. Its ability to modulate dopamine and glutamate systems allows for the investigation of the complex neurobiology underlying psychosis, cognitive deficits, and negative symptoms. The protocols outlined here provide a framework for researchers to utilize this compound to probe disease mechanisms and evaluate the therapeutic potential of targeting the 5-HT₆ receptor.
References
- 1. ST-1936 - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound, a selective serotonin-6 agonist, on electrical activity of putative mesencephalic dopaminergic neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatments for schizophrenia: a critical review of pharmacology and mechanisms of action of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of antipsychotic drugs: from dopamine D(2) receptor antagonism to glutamate NMDA facilitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for dissolving and storing ST1936 for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of ST1936, a selective serotonin 5-HT6 receptor agonist, for use in research applications. Adherence to these guidelines will help ensure the compound's integrity and the reproducibility of experimental results.
Chemical Information
| Property | Value |
| Formal Name | 5-chloro-N,N,2-trimethyl-1H-indole-3-ethanamine |
| CAS Number | 1210-81-7 |
| Molecular Formula | C13H17ClN2 |
| Formula Weight | 236.7 g/mol |
Solubility Data
Proper dissolution is critical for accurate experimental outcomes. The solubility of this compound in various common laboratory solvents is summarized below. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.
| Solvent | Solubility | Notes |
| Acetonitrile | Soluble[1] | Information from supplier data. |
| DMSO (Dimethyl Sulfoxide) | Expected to be soluble | A common solvent for indole derivatives. Prepare high-concentration stock solutions (e.g., 10-50 mM). |
| Ethanol | Expected to be soluble | May require warming to achieve higher concentrations. |
| Water | Likely insoluble or poorly soluble | The hydrochloride salt may have some aqueous solubility. Test in small volumes first. |
| PBS (Phosphate-Buffered Saline) | Likely insoluble or poorly soluble | Prepare dilutions from a stock solution in an organic solvent. Precipitation may occur at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound solid. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 2.367 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For 2.367 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform serial dilutions. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
First, dilute the 10 mM stock 1:100 in the desired medium/buffer to obtain a 100 µM intermediate solution. To do this, add 10 µL of the 10 mM stock to 990 µL of medium/buffer.
-
Vortex the intermediate solution gently.
-
Next, dilute the 100 µM intermediate solution 1:10 to obtain the final 10 µM working solution. Add 100 µL of the 100 µM solution to 900 µL of medium/buffer.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells being used, typically below 0.5%, and ideally at or below 0.1%.
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay to avoid potential degradation or precipitation.
Storage and Stability
Proper storage is essential to maintain the chemical integrity of this compound.
| Form | Storage Temperature | Light Conditions | Duration | Notes |
| Solid | -20°C | Protect from light | Up to 6 months | Store in a tightly sealed container in a desiccator. |
| Stock Solution in DMSO | -20°C or -80°C | Protect from light | Up to 1 month at -20°C | Aliquot to avoid repeated freeze-thaw cycles. For longer-term storage, -80°C is recommended. |
| Aqueous Working Solutions | 2-8°C | Protect from light | Use immediately | Not recommended for storage due to lower stability. |
Light Sensitivity: this compound is a tryptamine derivative. Tryptamine and its derivatives can be sensitive to light. Therefore, it is recommended to protect solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound acts as a selective agonist for the 5-HT6 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the 5-HT6 receptor by this compound initiates a downstream signaling cascade, as depicted below.
Caption: this compound activates the 5-HT6 receptor, leading to downstream signaling cascades.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for studying the effects of this compound in a cell-based assay.
Caption: A generalized workflow for in vitro experiments using this compound.
References
Application Notes and Protocols for ST1936 in Combination with Other Neurotransmitter Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the experimental use of ST1936, a selective 5-HT6 receptor agonist, in combination with other neurotransmitter modulators. The included protocols and data are based on preclinical studies and are intended to guide further research into the therapeutic potential of such combinations.
Introduction to this compound
This compound is a potent and selective agonist for the serotonin-6 (5-HT6) receptor.[1] The 5-HT6 receptor is a compelling target for cognitive enhancement and the treatment of neuropsychiatric disorders.[1] Understanding the effects of this compound when combined with other agents that modulate different neurotransmitter systems is crucial for elucidating its mechanism of action and potential polypharmacological applications.
Combination of this compound with a 5-HT6 Receptor Antagonist
To confirm that the observed effects of this compound are mediated through the 5-HT6 receptor, it is often co-administered with a selective 5-HT6 receptor antagonist, such as SB271046.
Data Presentation
| Combination | Animal Model | Brain Region | Effect on Dopaminergic Neuron Activity | Reference |
| This compound + SB271046 | Rat | Ventral Tegmental Area (VTA) | Reversal of this compound-induced changes | [1] |
Experimental Protocol: In Vivo Electrophysiology in Anesthetized Rats
This protocol is designed to assess the in vivo effects of systemically administered this compound and its blockade by SB271046 on the firing activity of putative dopamine neurons in the VTA.
Materials:
-
This compound hydrochloride
-
SB271046 hydrochloride
-
Urethane anesthetic
-
Saline (0.9% NaCl)
-
Recording electrodes
-
Amplifier and data acquisition system
-
Stereotaxic apparatus
Procedure:
-
Anesthetize adult male Sprague-Dawley rats with urethane (1.25 g/kg, i.p.).
-
Mount the rat in a stereotaxic apparatus.
-
Drill a burr hole in the skull overlying the VTA (coordinates relative to bregma: AP -5.2 to -6.0 mm; ML +0.5 to +1.0 mm).
-
Lower a recording electrode into the VTA (DV -7.0 to -8.5 mm from the cortical surface) to identify spontaneously active putative dopamine neurons based on their characteristic firing pattern and spike duration.
-
Once a stable baseline firing rate is established for at least 5 minutes, administer this compound intravenously (e.g., in cumulative doses of 10, 20, 40, 80, 160, and 320 µg/kg).
-
Record the firing rate of the neuron for at least 5 minutes after each dose.
-
Following the final dose of this compound, administer SB271046 intravenously (e.g., 60 µg/kg) and continue recording to observe any reversal of the this compound-induced effects.
-
Data analysis: Express the firing rate as a percentage of the baseline firing rate.
Signaling Pathway
Caption: Interaction of this compound and SB271046 at the 5-HT6 receptor.
This compound and the Dopaminergic System
This compound has been shown to modulate the activity of dopaminergic neurons, particularly in the VTA. This suggests a functional interaction between the serotonergic 5-HT6 system and the dopamine system.
Data Presentation
| Compound | Animal Model | Brain Region | Effect on Dopaminergic Neuron Firing Rate | Percentage of Cells Showing Effect | Reference |
| This compound (systemic) | Rat | VTA | Dose-related increases or decreases | 45% (increases) | [1] |
| This compound (local application) | Rat | VTA | Excitation | 100% | [1] |
| This compound (systemic) | Rat | Substantia Nigra pars compacta (SNc) | No effect | 0% |
Experimental Protocol: Microiontophoretic Application of this compound
This protocol allows for the localized application of this compound directly onto VTA neurons to assess its direct effects on neuronal activity.
Materials:
-
This compound hydrochloride (dissolved in distilled water, pH 4.0-4.5)
-
Five-barreled glass micropipettes
-
Recording and iontophoresis system
-
Anesthetized rat preparation (as described above)
Procedure:
-
Prepare a five-barreled micropipette with one barrel containing the recording electrode (filled with 2M NaCl) and the other barrels filled with this compound solution and saline (for current control).
-
Lower the micropipette into the VTA of an anesthetized rat.
-
Identify a putative dopamine neuron based on its electrophysiological characteristics.
-
Establish a stable baseline firing rate.
-
Apply this compound via microiontophoresis using ejection currents of varying magnitudes (e.g., 5-40 nA).
-
Record the neuronal firing rate during and after the application of this compound.
-
Use the saline-filled barrel to pass current of the same magnitude and polarity to control for current-induced artifacts.
-
Data analysis: Compare the firing rate during this compound application to the baseline rate.
Experimental Workflow
Caption: Workflow for microiontophoretic application of this compound.
Future Directions: Investigating this compound with Other Neurotransmitter Modulators
While current literature primarily details the interaction of this compound with 5-HT6 antagonists and its influence on the dopamine system, further research into its combination with other neurotransmitter modulators is warranted. Based on the known roles of various neurotransmitter systems in cognitive function, the following areas represent promising avenues for investigation:
-
Glutamatergic Modulators: Given the critical role of the glutamate system, particularly NMDA and AMPA receptors, in learning and memory, exploring the combination of this compound with positive or negative allosteric modulators of these receptors could reveal synergistic effects on cognitive enhancement.
-
Cholinergic Modulators: The cholinergic system is a well-established target for cognitive enhancement. Investigating the co-administration of this compound with acetylcholinesterase inhibitors or muscarinic/nicotinic receptor agonists could provide insights into potential additive or synergistic pro-cognitive effects.
The protocols outlined in this document for in vivo electrophysiology can be adapted to study the effects of this compound in combination with modulators of these other neurotransmitter systems. Such studies will be instrumental in further characterizing the therapeutic potential of this compound.
References
Troubleshooting & Optimization
Troubleshooting ST1936 solubility issues for experiments
Technical Support Center: ST1936
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges that can be encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound and other similar water-insoluble compounds for in vitro cell-based assays.[1][2][3][4]
Q2: What is the maximum recommended final concentration of DMSO in cell culture media?
A2: To avoid solvent-induced toxicity to cells, the final concentration of DMSO in the culture medium should typically be kept below 0.5%.[5] However, the tolerance can be cell-line dependent, and it is advisable to run a solvent toxicity control experiment.
Q3: My this compound precipitates when I add it to my aqueous cell culture medium. What is causing this?
A3: This is likely due to a phenomenon known as "solvent shift." this compound is highly soluble in a concentrated organic solvent like DMSO but can precipitate when rapidly diluted into an aqueous environment where its solubility is much lower.
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: this compound stock solutions in DMSO can typically be stored at -20°C for short to medium-term storage. For long-term storage, -80°C is recommended to minimize degradation. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Precipitation
This guide addresses the common issue of this compound precipitation in experimental solutions.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Solvent Shift: The compound is crashing out of solution when moving from a high-concentration organic stock to an aqueous medium. | - Slow, Dropwise Addition: Add the this compound stock solution to the pre-warmed (37°C) culture medium drop by drop while gently swirling or vortexing. This helps to disperse the compound more evenly and avoid localized high concentrations. - Lower Stock Concentration: Prepare a less concentrated stock solution of this compound in DMSO. This will require adding a larger volume to your media, so ensure the final DMSO concentration remains within the tolerated limit for your cells. |
| Precipitation Over Time in Culture | Low Solubility in Media: The concentration of this compound in the final culture medium may exceed its solubility limit in that specific aqueous environment. | - Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test before proceeding with your main experiment. - Use of Surfactants or Solubilizing Agents: For certain applications, a low concentration of a biocompatible surfactant (e.g., Pluronic F-68) or a cyclodextrin could be considered to enhance aqueous solubility. However, the effect of these agents on your experimental system must be validated. |
| Precipitation After Temperature Change | Temperature-Dependent Solubility: The solubility of this compound may decrease at lower temperatures. | - Maintain Temperature: Ensure that the cell culture medium and all solutions are maintained at the experimental temperature (typically 37°C) during the addition of this compound and throughout the experiment. Avoid storing diluted solutions at lower temperatures unless their stability and solubility at those temperatures have been confirmed. |
| Interaction with Media Components | Salt or Protein Precipitation: Components in the cell culture medium, such as salts or proteins in serum, can sometimes interact with the compound and lead to precipitation. | - Serum-Free Media Considerations: If using serum-free media, the order of component addition when preparing the media can be critical. - Test in Simpler Buffer: To identify if media components are the issue, test the solubility of this compound in a simple buffered saline solution (e.g., PBS) at the same final concentration. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the solution in a water bath at room temperature until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol for Diluting this compound into Cell Culture Medium
-
Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C in a water bath.
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Calculate the volume of the stock solution needed to achieve the desired final concentration in the cell culture medium. Ensure the final DMSO concentration will be below the toxicity threshold for your cell line (e.g., <0.5%).
-
Slow Addition: While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Mixing: Gently mix the final solution by inverting the tube or swirling the flask. Do not vortex vigorously, as this can cause foaming and protein denaturation.
-
Immediate Use: Use the freshly prepared this compound-containing medium immediately for your experiment to minimize the risk of precipitation over time.
Signaling Pathways and Workflows
Activation of the 5-HT6 receptor by this compound initiates a cascade of intracellular events. The primary signaling pathway involves the coupling of the receptor to a Gαs protein, which in turn activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB and kinases like ERK1/2, often through an interaction with Fyn kinase. This pathway can ultimately influence gene expression and cellular function.
Caption: this compound-activated 5-HT6 receptor signaling cascade.
The following workflow diagram outlines the key steps for troubleshooting this compound solubility issues in a typical cell-based assay.
References
Technical Support Center: Optimizing ST1936 Concentration for Maximal 5-HT6 Receptor Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of ST1936, a selective serotonin-6 (5-HT6) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective agonist for the serotonin-6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. It binds to human 5-HT6 receptors with high affinity, with reported Ki values of approximately 13 nM to 28.8 nM.[1][2]
Q2: What are the downstream signaling pathways activated by this compound?
A2: As a full agonist of the 5-HT6 receptor, this compound has been shown to stimulate several downstream signaling pathways, including the production of cyclic AMP (cAMP), mobilization of intracellular calcium (Ca2+), and the phosphorylation of Fyn kinase and extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][3]
Q3: What is the recommended starting concentration range for this compound in in vitro experiments?
A3: Based on its nanomolar affinity, a good starting point for in vitro experiments is to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for maximal receptor activation in your specific cell system.
Q4: Can this compound affect other receptors?
A4: While this compound is selective for the 5-HT6 receptor, it has shown some moderate affinity for 5-HT2B, 5-HT1A, 5-HT7, and α2-adrenergic receptors at higher concentrations.[1] It is advisable to consider potential off-target effects, especially when using high concentrations of the compound.
Data Presentation
The following tables summarize the expected quantitative data for this compound-mediated 5-HT6 receptor activation. Please note that the specific EC50 values should be determined empirically in your experimental system by following the provided protocols. The values presented here are based on published findings and should be used as a reference.
Table 1: Potency of this compound in Activating 5-HT6 Receptor Signaling Pathways
| Signaling Pathway | Parameter | Reported Value (Human 5-HT6 Receptor) | Reference |
| Receptor Binding | Ki | ~13 - 28.8 nM | |
| cAMP Production | EC50 | Data to be obtained from dose-response experiments | See Protocol 1 |
| Calcium Mobilization | EC50 | Data to be obtained from dose-response experiments | See Protocol 2 |
| ERK1/2 Phosphorylation | EC50 | Data to be obtained from dose-response experiments | See Protocol 3 |
Note: EC50 values are highly dependent on the specific cell line, receptor expression level, and assay conditions.
Experimental Protocols
Here are detailed methodologies for key experiments to determine the optimal this compound concentration for maximal 5-HT6 receptor activation.
Protocol 1: cAMP Production Assay
This protocol describes a method to measure intracellular cAMP levels in response to this compound stimulation in cells expressing the 5-HT6 receptor.
Materials:
-
Cells stably or transiently expressing the human 5-HT6 receptor (e.g., HEK293, CHO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Serotonin (5-HT) as a positive control
-
SB271046 (5-HT6 antagonist) for specificity control
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
White opaque 96-well or 384-well plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding:
-
Seed the 5-HT6 receptor-expressing cells into white opaque microplates at a predetermined optimal density.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 nM to 10 µM.
-
Prepare solutions of 5-HT (positive control) and SB271046 (antagonist control).
-
-
Assay:
-
Wash the cells once with warm PBS.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 15-30 minutes at 37°C.
-
For antagonist treatment, pre-incubate the cells with SB271046 for 15-30 minutes before adding this compound.
-
Add the diluted this compound or control compounds to the wells.
-
Incubate for the recommended time according to the assay kit manufacturer's instructions (typically 30-60 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Calcium Mobilization Assay
This protocol outlines a method for measuring changes in intracellular calcium concentration following this compound stimulation.
Materials:
-
Cells expressing the 5-HT6 receptor (co-expression with a promiscuous G-protein like Gα15/16 may be necessary to couple the Gs-linked receptor to calcium mobilization)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
This compound stock solution
-
ATP or another appropriate agonist as a positive control for calcium signaling
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding:
-
Seed cells into black, clear-bottom microplates and grow overnight.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, often including Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound and control compounds in assay buffer in a separate plate.
-
-
Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's automated liquid handling to add the this compound or control solutions to the wells.
-
Immediately begin kinetic measurement of fluorescence changes over a period of 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (peak response minus baseline).
-
Plot the fluorescence change against the logarithm of the this compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 by Western blotting to assess this compound-mediated receptor activation.
Materials:
-
Cells expressing the 5-HT6 receptor
-
Serum-free cell culture medium
-
This compound stock solution
-
Positive control for ERK activation (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-total-ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the phospho-ERK1/2 antibodies.
-
Re-probe the membrane with the primary antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.
-
Plot the normalized phospho-ERK1/2 signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Troubleshooting Guides
cAMP Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | - Low receptor expression- Inactive this compound- Inefficient cell lysis- Insufficient PDE inhibition | - Verify receptor expression via Western blot or qPCR.- Use a fresh, validated stock of this compound.- Optimize the lysis step of your assay kit.- Ensure the PDE inhibitor is fresh and used at an effective concentration. |
| High Background Signal | - High basal receptor activity- Non-specific compound effects- Contaminated reagents | - Reduce cell seeding density.- Test this compound in a parental cell line lacking the receptor.- Use fresh, high-quality reagents. |
| High Variability | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate | - Ensure a homogenous cell suspension and careful plating technique.- Use calibrated pipettes and practice consistent pipetting.- Avoid using the outer wells of the plate or fill them with buffer. |
Calcium Mobilization Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Calcium Response | - 5-HT6 receptor not coupled to calcium signaling in the chosen cell line- Inadequate dye loading- Low receptor expression | - Co-express a promiscuous G-protein (e.g., Gα15/16).- Optimize dye concentration and incubation time.- Confirm receptor expression. |
| High Background Fluorescence | - Autofluorescence of compounds- Incomplete removal of dye- Cell death | - Run a compound-only control.- Ensure thorough washing after dye loading.- Check cell viability. |
| Weak Signal | - Low receptor expression- Suboptimal agonist concentration- Dye quenching | - Use a cell line with higher receptor expression.- Perform a full dose-response curve.- Check for compound interference with the dye. |
ERK1/2 Phosphorylation Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Basal Phosphorylation | - Incomplete serum starvation- High cell density causing autocrine signaling- Phosphatase inhibitor inefficiency | - Increase serum starvation time.- Optimize cell seeding density.- Use fresh, potent phosphatase inhibitors in the lysis buffer. |
| No Increase in Phosphorylation | - Short or long stimulation time- Inactive this compound- Low antibody affinity | - Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 min) to find the peak response.- Use a fresh aliquot of this compound.- Use a validated phospho-specific antibody. |
| Inconsistent Total ERK Signal | - Uneven protein loading- Inefficient protein transfer | - Perform a careful protein quantification and load equal amounts.- Optimize the Western blot transfer conditions. |
Visualizations
Caption: 5-HT6 Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for this compound Dose-Response Analysis.
Caption: Troubleshooting Decision Tree for Low Signal Issues.
References
Navigating ST1936 In Vivo Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common pitfalls in ST1936 in vivo experiments. The following question-and-answer format directly addresses specific issues that may be encountered, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the serotonin-6 (5-HT6) receptor.[1][2] Its primary mechanism of action is to stimulate 5-HT6 receptors, which are almost exclusively expressed in the central nervous system, particularly in brain regions associated with cognition and mood.[3][4]
Q2: What are the known downstream signaling pathways activated by this compound?
As a 5-HT6 receptor agonist, this compound is known to activate the canonical Gs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[3] Additionally, 5-HT6 receptor activation can engage other signaling cascades, including the mTOR and Cdk5 pathways, and can interact with proteins like Fyn and JAB1 to modulate gene expression.
Q3: What are the reported pharmacokinetic properties of this compound in animal models?
In rats, this compound has been shown to have a short elimination half-life of approximately one hour in both plasma and brain. It exhibits high brain penetration. The compound is metabolized into an N-oxide (ST4166) and an N-demethyl (ST5523) metabolite.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Inconsistent Results
Q: My in vivo experiment with this compound is not showing the expected therapeutic effect, or the results are highly variable. What are the potential causes and solutions?
A: Several factors could contribute to a lack of efficacy or inconsistent results. Consider the following troubleshooting steps:
-
Vehicle Selection and Compound Stability:
-
Problem: this compound may have poor solubility or stability in the chosen vehicle, leading to inaccurate dosing.
-
Solution: While specific vehicle formulations for this compound are not widely published, a common starting point for similar small molecules is a solution of saline with a small percentage of a solubilizing agent like DMSO or Tween 80. It is crucial to assess the solubility and stability of this compound in your chosen vehicle at the desired concentration and storage conditions. Prepare fresh solutions for each experiment to minimize degradation.
-
-
Route of Administration and Dosing Regimen:
-
Problem: The chosen route of administration (e.g., intraperitoneal, oral) may not provide adequate bioavailability to the target tissue. The dosing regimen may not be optimal to maintain therapeutic concentrations due to this compound's short half-life.
-
Solution: The route of administration should be selected based on the experimental goals and the known pharmacokinetic profile of this compound. Given its short half-life, consider more frequent dosing or continuous infusion to maintain stable plasma and brain concentrations. A pilot pharmacokinetic study in your specific animal model and administration route is highly recommended.
-
-
Animal Model Selection:
-
Problem: The chosen animal model may not be appropriate for the therapeutic indication being studied or may have a different 5-HT6 receptor distribution or function compared to humans.
-
Solution: Thoroughly research and select an animal model that has been validated for the specific disease or condition you are investigating.
-
Issue 2: Unexpected Behavioral or Physiological Effects
Q: I am observing unexpected side effects or signs of toxicity in my animals treated with this compound. What should I look for and what could be the cause?
A: While specific toxicity data for this compound is limited in publicly available literature, general principles of toxicology and the known pharmacology of 5-HT6 agonists can guide observation and troubleshooting.
-
Potential Off-Target Effects:
-
Problem: Although this compound is reported to be a selective 5-HT6 receptor agonist, high concentrations could lead to off-target binding to other receptors, causing unintended pharmacological effects.
-
Solution: Use the lowest effective dose of this compound. If unexpected effects are observed, consider running control experiments with a selective 5-HT6 antagonist to confirm that the observed effects are mediated by the 5-HT6 receptor.
-
-
Signs of Toxicity:
-
Problem: Overdosing or an inappropriate vehicle can lead to general toxicity.
-
Solution: Monitor animals closely for common signs of toxicity, including weight loss, changes in food and water intake, lethargy, ruffled fur, and any abnormal behaviors. If such signs are observed, reduce the dose or re-evaluate the vehicle and administration protocol. A maximum tolerated dose (MTD) study can be beneficial.
-
Quantitative Data Summary
| Parameter | Value | Species | Source |
| Elimination Half-Life (Plasma) | ~1 hour | Rat | |
| Elimination Half-Life (Brain) | ~1 hour | Rat | |
| Metabolites | ST4166 (N-oxide), ST5523 (N-demethyl) | Rat |
Experimental Protocols
Protocol 1: General Protocol for In Vivo Administration of this compound in Rodents
-
Preparation of Dosing Solution:
-
Based on the required dose and the weight of the animals, calculate the total amount of this compound needed.
-
As a starting point, attempt to dissolve this compound in sterile saline. If solubility is an issue, a vehicle containing up to 5% DMSO and 10% Tween 80 in saline can be tested.
-
Ensure the final solution is clear and free of precipitates. Prepare fresh on the day of the experiment.
-
-
Animal Dosing:
-
Acclimatize animals to the experimental conditions.
-
Administer this compound via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
The volume of administration should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice via IP injection).
-
A vehicle-only control group should be included in all experiments.
-
-
Post-Dosing Monitoring:
-
Observe animals for any immediate adverse reactions.
-
Monitor for behavioral and physiological changes at predetermined time points relevant to the experimental question and the compound's pharmacokinetics.
-
Visualizations
Caption: Signaling pathways activated by the 5-HT6 receptor agonist this compound.
Caption: Troubleshooting workflow for lack of efficacy in this compound in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, a selective serotonin-6 agonist, on electrical activity of putative mesencephalic dopaminergic neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles [mdpi.com]
- 4. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of ST1936
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of ST1936, a selective serotonin 6 (5-HT6) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the serotonin 6 (5-HT6) receptor with nanomolar affinity.[1] Its primary mechanism of action is to bind to and activate 5-HT6 receptors, which are Gs-protein coupled receptors that stimulate adenylyl cyclase and increase intracellular cyclic adenosine monophosphate (cAMP) levels.
Q2: What are the known off-target effects of this compound?
A2: While this compound is selective for the 5-HT6 receptor, it has shown some binding affinity for other receptors at higher concentrations. Known off-targets include the 5-HT7, 5-HT2B, and α2-adrenergic receptors.[1] Off-target binding can lead to unintended biological responses and side effects in experimental models.
Q3: How can I be sure that the observed effects in my experiment are mediated by 5-HT6 receptor activation?
A3: To confirm that the observed effects are specific to 5-HT6 receptor activation, it is crucial to include a control group treated with a selective 5-HT6 receptor antagonist, such as SB271046. The effects of this compound should be reversed or significantly attenuated in the presence of the antagonist.[2]
Q4: What is the recommended starting dose for in vivo experiments with this compound?
A4: Based on published studies, in vivo doses for this compound in rats typically range from 5 to 20 mg/kg administered intraperitoneally (i.p.).[2] However, the optimal dose will depend on the specific animal model, the route of administration, and the experimental endpoint. A dose-response study is highly recommended to determine the optimal concentration for your specific application.
Q5: Are there any known stability issues with this compound in solution?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results | - Inconsistent drug dosage or administration- Animal-to-animal physiological differences- Off-target effects at the concentration used | - Ensure accurate and consistent preparation and administration of this compound.- Increase the number of animals per group to improve statistical power.- Perform a dose-response study to identify a concentration with maximal on-target effects and minimal variability.- Include a control group with the 5-HT6 antagonist SB271046 to confirm target specificity. |
| Observed effects are not blocked by the 5-HT6 antagonist SB271046 | - The concentration of this compound is too high, leading to significant off-target effects.- The observed phenotype is not mediated by the 5-HT6 receptor.- The dose of SB271046 is insufficient to fully block the effects of this compound. | - Lower the concentration of this compound and repeat the antagonist experiment.- Re-evaluate the underlying hypothesis of your experiment.- Increase the dose of SB271046. Published studies have used doses of 10-20 mg/kg (i.p.) in rats.[2] |
| Unexpected or contradictory results compared to published literature | - Differences in experimental protocols (e.g., animal strain, age, sex, route of administration).- Potential for off-target effects to influence the outcome in your specific model. | - Carefully compare your experimental design to published studies.- Conduct a thorough literature review of 5-HT6 receptor pharmacology in your model system.- Characterize the off-target profile of this compound in your experimental setup using appropriate antagonists for suspected off-target receptors (e.g., α2-adrenergic antagonists). |
Quantitative Data
Table 1: Binding Affinity (Ki) of this compound at Various Receptors
| Receptor | Ki (nM) | Species | Reference |
| 5-HT6 | 13 | Human | |
| 5-HT7 | 168 | Human | |
| 5-HT2B | 245 | Human | |
| α2-adrenergic | 300 | Human & Rat |
Experimental Protocols
In Vitro Dose-Response Study using a cAMP Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Objective: To determine the EC50 of this compound for 5-HT6 receptor activation.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
Cell culture medium (e.g., DMEM)
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
96-well or 384-well white opaque assay plates
Procedure:
-
Cell Plating: Seed the 5-HT6 receptor-expressing HEK293 cells into the assay plates at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The concentration range should typically span from 1 pM to 10 µM.
-
Agonist Stimulation: Add the diluted this compound to the cells and incubate for 30 minutes at room temperature.
-
cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to measure the intracellular cAMP levels.
-
Data Analysis: Plot the cAMP response as a function of the this compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50 value.
In Vivo Dose-Finding Study in Rats
Objective: To determine the optimal dose of this compound for a specific in vivo effect (e.g., behavioral change, neurochemical response).
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., saline)
-
Intraperitoneal (i.p.) injection supplies
-
Apparatus for the desired behavioral or neurochemical measurement
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing and handling conditions for at least one week before the experiment.
-
Group Assignment: Randomly assign animals to different treatment groups (e.g., vehicle, 5 mg/kg this compound, 10 mg/kg this compound, 20 mg/kg this compound). A minimum of 8-10 animals per group is recommended.
-
Drug Administration: Administer the assigned dose of this compound or vehicle via i.p. injection.
-
Behavioral/Neurochemical Testing: At a predetermined time point after injection (e.g., 30 minutes), perform the desired experimental measurement.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of this compound.
In Vivo Antagonist Reversal Study
Objective: To confirm that the in vivo effects of this compound are mediated by the 5-HT6 receptor.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
SB271046 (5-HT6 antagonist)
-
Vehicle
-
i.p. injection supplies
-
Apparatus for the desired behavioral or neurochemical measurement
Procedure:
-
Animal Acclimation and Group Assignment: Follow steps 1 and 2 from the in vivo dose-finding study protocol. The groups for this study would typically be:
-
Vehicle + Vehicle
-
Vehicle + this compound
-
SB271046 + Vehicle
-
SB271046 + this compound
-
-
Antagonist Pre-treatment: Administer SB271046 (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes before the this compound administration.
-
Agonist Administration: Administer this compound (at a pre-determined effective dose) or vehicle.
-
Behavioral/Neurochemical Testing: At the appropriate time point after this compound injection, perform the experimental measurement.
-
Data Analysis: Use a two-way ANOVA to analyze the data and determine if the effect of this compound is significantly reversed by SB271046.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound.
References
Navigating the Nuances of ST1936: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The novel selective 5-HT6 receptor agonist ST1936 holds promise in neuroscience research, particularly in the exploration of antidepressant and cognitive-enhancing therapies. However, as with any pioneering compound, experimental results can sometimes deviate from initial expectations. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and address unexpected findings in your this compound studies.
Frequently Asked Questions (FAQs)
Q1: Why am I observing variable or contradictory effects of this compound on dopaminergic neuron activity?
A1: This is a key observation in the preclinical data. While this compound, a selective 5-HT6 receptor agonist, has been shown to have no significant effect on the basal firing rate of dopaminergic neurons in the substantia nigra pars compacta (SNc), its effects in the ventral tegmental area (VTA) are more complex.[1] Studies have reported that systemic administration of this compound can lead to either a dose-dependent increase or decrease in the firing rate of VTA dopaminergic neurons in a subset of cells.[1] This variability may be attributed to several factors:
-
Regional differences in 5-HT6 receptor expression and coupling: The downstream signaling pathways activated by 5-HT6 receptors may differ between the SNc and VTA.
-
Interaction with local circuitry: The VTA has a more heterogeneous population of neurons and local interconnectivity compared to the SNc. This compound's effects may be indirectly mediated by its influence on other neurotransmitter systems that modulate VTA dopamine neuron activity.
-
Functional heterogeneity of VTA dopamine neurons: VTA dopamine neurons themselves are not a uniform population, with different subpopulations projecting to various brain regions and exhibiting distinct electrophysiological properties.
Q2: My results with this compound differ from another 5-HT6 agonist I've used. Why?
A2: This is a critical consideration. Not all 5-HT6 receptor agonists are created equal. For instance, while this compound showed mixed effects on VTA dopaminergic neurons, another 5-HT6 agonist, WAY-181187, induced a consistent, dose-dependent inhibition of these neurons.[1] This suggests that different 5-HT6 agonists may have distinct mechanisms of action, potentially due to:
-
Biased agonism: Agonists may preferentially activate certain downstream signaling pathways over others, even when binding to the same receptor.
-
Off-target effects: While this compound is selective for the 5-HT6 receptor, at higher concentrations, the possibility of off-target binding to other receptors cannot be entirely ruled out. It shows much weaker action at 5-HT2B and 5-HT7 subtypes.[2]
-
Differences in pharmacokinetic profiles: Variations in brain penetration, metabolism, and clearance can lead to different effective concentrations at the target site.
Q3: I am not observing the expected antidepressant-like effects of this compound in my behavioral model. What could be the reason?
A3: Several factors can influence the outcome of behavioral experiments. Consider the following:
-
Experimental model: The antidepressant-like effects of this compound have been demonstrated in specific models, such as preventing the development of escape deficit (ED) in rats.[3] It's important to note that this compound did not revert a condition of chronic ED, suggesting its effects may be more prophylactic than therapeutic in this model.
-
Dosing and administration route: Ensure that the dose and route of administration are consistent with published studies. The effects of this compound are dose-dependent.
-
Timing of administration: The timing of drug administration relative to the behavioral test is crucial.
-
Stress paradigms: The nature and intensity of the stressor in your model can significantly impact the results.
Troubleshooting Guides
Issue 1: Inconsistent Electrophysiological Recordings in the VTA
If you are observing high variability in the response of VTA dopaminergic neurons to this compound, consider the following troubleshooting steps:
Experimental Workflow for VTA Electrophysiology
Caption: Workflow for VTA Electrophysiology Experiments
| Troubleshooting Step | Rationale | Recommended Action |
| Verify Electrode Placement | The VTA is a heterogeneous structure. Precise and consistent electrode placement is critical. | Perform histological verification of electrode tracks post-experiment. Use stereotaxic coordinates from a reliable rat brain atlas. |
| Local vs. Systemic Administration | Systemic administration can produce complex effects due to actions in other brain regions. | Compare the effects of systemic administration with local microiontophoretic application of this compound directly into the VTA to isolate its local effects. |
| Control for Anesthesia | The type and depth of anesthesia can influence neuronal firing rates. | Maintain a consistent level of anesthesia throughout the experiment. If possible, perform recordings in awake, head-restrained animals. |
| Characterize Neurons | Differentiate between dopaminergic and non-dopaminergic neurons. | Use established electrophysiological criteria (e.g., firing rate, waveform) and/or juxtacellular labeling with neurochemical identification to confirm neuronal phenotype. |
| Administer a 5-HT6 Antagonist | To confirm that the observed effects are mediated by 5-HT6 receptors. | Co-administer or pre-treat with a selective 5-HT6 receptor antagonist, such as SB271046, to see if it blocks the effects of this compound. |
Issue 2: Lack of Expected Downstream Signaling Activation
This compound has been shown to stimulate the production of cAMP and increase intracellular Ca2+, as well as activate ERK1/2 and Fyn kinase. If you are not observing these effects, consider the following:
Signaling Pathway of this compound
Caption: this compound Downstream Signaling Cascade
| Troubleshooting Step | Rationale | Recommended Action |
| Cell Line/Tissue Specificity | The expression levels of 5-HT6 receptors and downstream signaling components can vary significantly between cell lines and primary tissues. | Use a cell line known to endogenously express functional 5-HT6 receptors or a transfected cell line. For tissue preparations, select brain regions with high 5-HT6 receptor density. |
| Time Course of Activation | The kinetics of signaling pathway activation can be transient. | Perform a time-course experiment to identify the peak activation time for each signaling molecule (cAMP, pERK, etc.) following this compound application. |
| Antibody Validation | For Western blotting experiments, the specificity and sensitivity of antibodies are crucial. | Validate your primary antibodies using positive and negative controls. Use antibodies that recognize the phosphorylated (active) forms of kinases like ERK1/2. |
| Assay Sensitivity | The method used to detect the second messenger or protein activation may not be sensitive enough. | For cAMP, consider using a sensitive immunoassay (e.g., HTRF, ELISA) or a functional assay. For kinase activation, consider using phospho-specific antibodies in Western blotting or immunofluorescence. |
Quantitative Data Summary
| Parameter | This compound | Reference |
| 5-HT6 Receptor Binding Affinity (Ki) | 13 nM | |
| Effect on SNc Dopamine Neurons | No effect on basal firing | |
| Effect on VTA Dopamine Neurons | Dose-related increases or decreases in firing (in 45% of cells) | |
| Effect on Corticostriatal Transmission | Inhibition of glutamatergic transmission | |
| Behavioral Effect (Escape Deficit) | Prevents development of ED, but does not reverse chronic ED |
Experimental Protocols
In Vivo Electrophysiology
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Chloral hydrate or urethane, administered intraperitoneally.
-
Stereotaxic Implantation: A recording electrode is lowered into the VTA or SNc according to a standard rat brain atlas.
-
Recording: Extracellular single-unit recordings of putative dopaminergic neurons are performed. Neurons are identified based on their characteristic slow, irregular firing pattern and long-duration action potentials.
-
Drug Administration: this compound is administered intravenously or via microiontophoretic application directly at the recording site.
-
Data Analysis: Firing rates and patterns are analyzed before, during, and after drug administration.
cAMP Assay
-
Cell Culture: HEK293 cells stably expressing human 5-HT6 receptors are cultured in appropriate media.
-
Assay Protocol: Cells are incubated with varying concentrations of this compound for a predetermined time.
-
Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit.
-
Data Analysis: Data are normalized to a positive control (e.g., forskolin) and dose-response curves are generated to determine EC50 values.
References
- 1. Effects of this compound, a selective serotonin-6 agonist, on electrical activity of putative mesencephalic dopaminergic neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ST-1936 - Wikipedia [en.wikipedia.org]
- 3. Effects of the 5-HT(6) receptor agonist ST 1936 on depression- and anhedonia-like experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of ST1936 in solution
Welcome to the technical support center for ST1936. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide & FAQs
This section provides answers to specific questions you might have about working with this compound.
Q1: My experimental results with this compound are inconsistent. Could the stability of my compound in solution be the issue?
A1: Yes, inconsistent results are often a sign of compound instability. The stability of this compound in solution can be influenced by several factors, including the choice of solvent, pH of the solution, storage temperature, and exposure to light. Degradation of the compound over time can lead to a decrease in its effective concentration, resulting in variability in your experimental outcomes. It is crucial to follow best practices for solution preparation and storage to ensure the integrity of the compound throughout your experiments.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in acetonitrile. For biological experiments, Dimethyl Sulfoxide (DMSO) is also a commonly used solvent for creating highly concentrated stock solutions of similar compounds. When preparing a stock solution in DMSO, it is advisable to use a high concentration (e.g., 10 mM) to minimize the impact of water absorption by the solvent.
Q3: How should I store my this compound solutions to ensure maximum stability?
A3: Proper storage is critical for maintaining the stability of this compound. The solid form of this compound is stable for at least four years when stored at -20°C. For stock solutions, it is recommended to:
-
Store them at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect the solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.
Q4: I am observing a gradual loss of activity in my this compound working solutions. What could be the cause?
A4: A gradual loss of activity in working solutions, especially those prepared in aqueous buffers, can be due to degradation. The stability of tryptamine derivatives like this compound can be pH-dependent. It is advisable to prepare fresh working solutions from a frozen stock solution for each experiment. If you must store a working solution, keep it at 2-8°C and use it within a short period (e.g., 24 hours). Avoid prolonged storage of dilute aqueous solutions.
Q5: Are there any known degradation pathways or products for this compound that I should be aware of?
A5: Specific degradation products for this compound have not been extensively reported in the available literature. However, tryptamine derivatives can be susceptible to oxidation and hydrolysis. It is good practice to handle the compound and its solutions in a clean environment and to consider bubbling stock solutions with an inert gas like nitrogen or argon before sealing and storing to minimize oxidation.
Data Presentation: Stability and Solubility of this compound
The following tables summarize the available quantitative data regarding the stability and solubility of this compound.
| Parameter | Condition | Value | Source |
| Form | Solid | ≥ 4 years | Cayman Chemical |
| Storage Temperature | -20°C |
Table 1: Long-term stability of solid this compound.
| Solvent | Solubility | Source |
| Acetonitrile | Soluble | Cayman Chemical |
| DMSO | Assumed soluble based on common practice for similar compounds | Inferred |
Table 2: Solubility of this compound.
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for common experimental applications.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound using a calibrated analytical balance. The molecular weight of this compound is 236.74 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.37 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile, light-protected tubes or vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile physiological buffer or cell culture medium (e.g., PBS, DMEM)
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your desired physiological buffer or cell culture medium to achieve the final working concentration.
-
Important: Ensure that the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
-
-
Prepare the working solutions fresh for each experiment. If temporary storage is necessary, keep the solutions on ice and protected from light.
Protocol 3: Preparation of Dosing Solutions for In Vivo Animal Studies
Materials:
-
This compound (solid) or a concentrated stock solution
-
Sterile vehicle (e.g., saline, 0.5% methylcellulose in water)
Procedure:
-
Calculate the total amount of this compound required based on the desired dose (mg/kg) and the weight of the animals.
-
If starting from a solid, weigh the required amount of this compound.
-
The choice of vehicle will depend on the route of administration and the solubility of this compound in that vehicle. For intraperitoneal (i.p.) injection, a suspension in 0.5% methylcellulose or a solution in saline may be appropriate.
-
To prepare a suspension, gradually add the vehicle to the solid this compound while triturating or vortexing to ensure a uniform suspension.
-
If preparing a solution, dissolve the this compound in the chosen vehicle. Sonication may be used to aid dissolution.
-
Prepare the dosing solution fresh on the day of the experiment.
Mandatory Visualizations
Signaling Pathway of this compound via the 5-HT6 Receptor
This compound activates the 5-HT6 receptor, initiating downstream signaling cascades.
Experimental Workflow for Preparing this compound Solutions
Workflow for the preparation and use of this compound solutions in experiments.
Troubleshooting Logic for this compound Instability
A logical flow for troubleshooting potential this compound stability issues.
Addressing variability in animal response to ST1936
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal responses during preclinical studies with ST1936.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective serotonin-6 (5-HT6) receptor agonist with nanomolar affinity.[1] Its primary mechanism of action involves the stimulation of 5-HT6 receptors, which are primarily found in the central nervous system. This stimulation can influence various neuronal pathways, including dopaminergic systems, and is being investigated for its potential in cognitive function and psychiatric disorders.[1][2]
Q2: We are observing significant inter-animal variability in the therapeutic response to this compound in our rodent models. What are the common sources of such variability?
A2: Variability in preclinical animal studies is a common challenge and can stem from a multitude of factors.[3] Key sources of variability can be broadly categorized into three areas: the drug substance and its administration, the animal model itself, and the experimental procedures. It's crucial to systematically investigate each of these potential sources to identify and address the root cause of the observed inconsistencies.
Q3: Could the formulation of this compound be contributing to the variable responses we are seeing?
A3: Yes, issues with the drug formulation are a primary suspect for inconsistent drug exposure and, consequently, variable therapeutic responses.[3] Key aspects to consider include the solubility and stability of this compound in the chosen vehicle. Poor solubility can lead to non-homogenous suspensions and inaccurate dosing, while degradation of the compound over the course of the experiment can result in decreased potency.
Q4: How can we be sure that our dosing procedure is not the cause of the variability?
A4: The dosing procedure is a critical control point. Inaccuracies in dose volume calculations, improperly calibrated equipment, and inconsistent administration techniques, especially with methods like oral gavage, can introduce significant variability. It is essential to ensure that all technicians are thoroughly trained and follow a standardized protocol.
Q5: What intrinsic factors in our animal models could be influencing the response to this compound?
A5: Several intrinsic factors related to the animals themselves can contribute to variable drug responses. These include the species and strain of the animal, its age, sex, and underlying health status. Genetic variations among individuals, even within the same strain, can affect drug metabolism and elimination. Furthermore, the gut microbiome has been recognized as a factor that can influence drug metabolism and response.
Troubleshooting Guides
Guide 1: High Variability in Pharmacokinetic (PK) Data
Issue: Significant inter-animal variability in plasma concentrations (Cmax and AUC) of this compound.
This guide will help you systematically troubleshoot the potential causes of high pharmacokinetic variability.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| This compound Formulation Issues | 1. Solubility: Confirm the solubility of this compound in the vehicle. If it's a suspension, ensure it's homogenous and properly resuspended before each dose. 2. Stability: Verify the stability of the formulation over the dosing period and under the storage conditions. |
| Dosing Procedure Inaccuracy | 1. Route of Administration: For oral gavage, ensure consistent technique to minimize variability. 2. Dose Calculation: Double-check all dose volume calculations based on the most recent animal body weights. 3. Equipment Calibration: Regularly calibrate pipettes and syringes used for dosing. |
| Sample Collection and Handling | 1. Timing: Ensure precise timing of blood sample collection post-dose for all animals. 2. Sample Processing: Standardize the procedure for processing blood to plasma to avoid variability in drug concentration. 3. Sample Storage: Store plasma samples at the correct temperature to prevent drug degradation. |
Experimental Workflow for Investigating PK Variability:
Guide 2: Inconsistent Tumor Growth Inhibition in a Xenograft Model
Issue: Inconsistent anti-tumor efficacy of this compound in a xenograft model.
This guide addresses variability in the biological response to this compound in an efficacy study.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| PK/PD Disconnect | 1. Confirm Exposure: First, rule out high PK variability using the guide above. Inconsistent efficacy is often a result of inconsistent drug exposure. 2. Correlate PK and PD: If satellite animals are used for PK, correlate individual animal plasma concentrations with their tumor growth inhibition to establish an exposure-response relationship. |
| Tumor Model Issues | 1. Cell Line Integrity: Verify the identity and viability of the cancer cell line used for implantation. 2. Implantation Technique: Standardize the number of cells, injection volume, and anatomical location for tumor implantation. Inconsistent implantation can lead to variable tumor take-rates and growth. 3. Tumor Measurement: Ensure calipers are calibrated and that tumor measurements are performed by a trained technician, preferably blinded to the treatment groups, to reduce bias. |
| Animal Health & Husbandry | 1. Health Status: Monitor animals for any signs of illness unrelated to the treatment, which could impact results. 2. Housing Conditions: Ensure consistent housing density, light/dark cycles, and access to food and water, as these can affect animal physiology. 3. Stress: Minimize procedural stress from handling, dosing, and measurements. |
| Data Analysis | 1. Outlier Analysis: Establish clear, pre-defined criteria for excluding animals from the study (e.g., tumor ulceration, excessive body weight loss). 2. Statistical Method: Ensure the chosen statistical method is appropriate for the data distribution and experimental design. |
Detailed Experimental Protocols
Protocol 1: Assessment of this compound Formulation Homogeneity
-
Objective: To determine if the this compound formulation is a homogenous suspension.
-
Materials: this compound formulation, calibrated positive displacement pipette, analytical balance, HPLC-UV system.
-
Procedure:
-
Thoroughly mix the bulk this compound formulation.
-
Immediately collect three samples from the top, middle, and bottom of the container using a calibrated pipette.
-
Accurately weigh each sample.
-
Dilute each sample to a known concentration with an appropriate solvent.
-
Analyze the concentration of this compound in each sample using a validated HPLC-UV method.
-
-
Acceptance Criteria: The concentration of this compound in each sample should be within ±10% of the mean concentration.
Protocol 2: Standardized Oral Gavage Technique for Rodents
-
Objective: To ensure consistent and accurate oral administration of this compound.
-
Materials: this compound formulation, appropriate gauge feeding needle, calibrated syringe.
-
Procedure:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth for the feeding needle.
-
Draw the calculated dose volume into the calibrated syringe.
-
Gently insert the feeding needle into the esophagus to the predetermined depth.
-
Slowly administer the formulation.
-
Carefully remove the feeding needle.
-
Monitor the animal for any signs of distress.
-
Signaling Pathway
While the primary mechanism of this compound is through the 5-HT6 receptor, downstream signaling can be complex and may vary between different cell types and tissues, potentially contributing to response variability. The following diagram illustrates a generalized signaling pathway for 5-HT6 receptor activation.
References
- 1. Effects of this compound, a selective serotonin-6 agonist, on electrical activity of putative mesencephalic dopaminergic neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the 5-HT(6) receptor agonist ST 1936 on depression- and anhedonia-like experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Refinement of ST1936 Administration Techniques
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for the administration and troubleshooting of experiments involving ST1936, a selective serotonin 5-HT6 receptor agonist. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the serotonin 6 (5-HT6) receptor.[1] Its mechanism of action involves binding to and activating 5-HT6 receptors, which are primarily expressed in the central nervous system. This activation stimulates the Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This signaling cascade is believed to modulate the activity of various downstream pathways, influencing neurotransmitter release and neuronal function.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a solid that is soluble in acetonitrile.[1] For most in vitro and in vivo applications, a common practice for compounds with limited aqueous solubility is to first dissolve them in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
Recommended Stock Solution Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to a concentration of 10 mM.
-
Ensure complete dissolution by vortexing or brief sonication. The solution should be clear and free of particulates.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term stability.
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: For in vivo studies, particularly with intraperitoneal (i.p.) injections in rodents, a common strategy for administering compounds dissolved in DMSO is to dilute the stock solution in a physiologically compatible vehicle like saline or phosphate-buffered saline (PBS). It is crucial to keep the final concentration of DMSO low (typically <5%) to avoid solvent-induced toxicity.
Recommended Vehicle for Intraperitoneal Injection:
-
A mixture of DMSO and 0.9% sterile saline.
Preparation of Dosing Solution:
-
Thaw an aliquot of your 10 mM this compound stock solution in DMSO.
-
For a desired final concentration, dilute the stock solution with sterile 0.9% saline. For example, to achieve a 1 mg/mL final concentration, you would dilute the stock solution appropriately, ensuring the final DMSO concentration remains below 5%.
-
Vortex the solution thoroughly to ensure it is homogenous before administration.
Q4: What are the known pharmacokinetic parameters of this compound in rats?
A4: Pharmacokinetic studies in rats following a 20 mg/kg intraperitoneal dose have provided key insights into the absorption, distribution, and elimination of this compound. These parameters are crucial for designing in vivo experiments and interpreting results.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution with aqueous buffer.
-
Cause: this compound has poor aqueous solubility. When the concentration of the organic co-solvent (like DMSO) is significantly reduced by adding an aqueous buffer, the compound may no longer stay in solution.
-
Troubleshooting Steps:
-
Increase the co-solvent concentration: If your experimental paradigm allows, you can slightly increase the final percentage of DMSO in your working solution. However, be mindful of the potential for solvent toxicity in your model system.
-
Use a different formulation strategy: For in vivo studies, consider formulating this compound as a suspension. This can be achieved by using a vehicle containing a suspending agent like carboxymethylcellulose (CMC) or Tween 80.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and sonicating it can sometimes help to redissolve small amounts of precipitate. However, be cautious about the thermal stability of the compound.
-
Issue 2: Inconsistent or unexpected results in behavioral studies.
-
Cause: Variability in drug administration, dose-response effects, or stress-related confounds can lead to inconsistent behavioral outcomes.
-
Troubleshooting Steps:
-
Verify dosing solution: Always prepare fresh dosing solutions and ensure the compound is fully dissolved or homogenously suspended before each administration.
-
Conduct a dose-response study: The effects of this compound may follow a U-shaped dose-response curve. It is essential to test a range of doses to identify the optimal concentration for the desired effect in your specific behavioral paradigm.
-
Acclimatize animals: Ensure that animals are properly acclimatized to the experimental procedures and environment to minimize stress-induced variability in behavior.
-
Control for vehicle effects: Always include a vehicle-treated control group to account for any behavioral effects of the solvent system itself.
-
Issue 3: Low signal in cAMP accumulation assays.
-
Cause: Insufficient receptor expression in the cell line, low compound concentration, or issues with the assay reagents can result in a weak signal.
-
Troubleshooting Steps:
-
Use a high-expressing cell line: Confirm that the cell line used for the assay expresses a sufficient number of 5-HT6 receptors.
-
Optimize compound concentration: Perform a concentration-response curve to ensure you are using a concentration of this compound that is at or near the EC50 for cAMP accumulation.
-
Include a positive control: Use a known 5-HT6 receptor agonist as a positive control to validate the assay system.
-
Check reagent integrity: Ensure that all assay components, including the cells, lysis buffer, and detection reagents, are fresh and have been stored correctly.
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Receptor | Value | Species | Reference |
| Ki | 5-HT6 | 31 nM | Human | [1] |
| Ki | 5-HT7 | 168 nM | Human | |
| Ki | 5-HT1A, 1B, 1D, 2A, 2B, 2C, 3, 4, 5A, SERT | >1000 nM | Human | |
| EC50 (cAMP accumulation) | 5-HT6 | 16 nM | BHK Fibroblasts |
Table 2: Pharmacokinetic Parameters of this compound in Rats (20 mg/kg, i.p.)
| Parameter | Plasma | Brain |
| Cmax (ng/mL) | 1000 | 5300 |
| Tmax (hr) | 0.25 | 0.25 |
| Elimination Half-life (hr) | ~1 | ~1 |
Data synthesized from pharmacokinetic studies in rats.
Table 3: Effective Doses of this compound in Rodent Behavioral Models
| Behavioral Model | Species | Dose (mg/kg) | Effect | Reference |
| Stress-induced Anhedonia | Rat | 10 and 30 | Prevents stress-induced decreases in appetitive behavior | |
| Self-administration | Rat | 1 | Induces self-administration | |
| Electrophysiology (VTA) | Rat | Dose-dependent | Increases or decreases basal firing rate of dopaminergic neurons |
Experimental Protocols
1. In Vivo Administration of this compound for Behavioral Studies in Rats
-
Objective: To administer this compound systemically to assess its effects on behavior.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Syringes and needles for intraperitoneal injection
-
-
Methodology:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the desired final concentration for injection. For example, for a 10 mg/kg dose in a 300g rat (requiring 3 mg), you could dilute 0.3 mL of the stock solution into 2.7 mL of saline for a final injection volume of 1 mL/kg, with a final DMSO concentration of 10%. Adjust dilutions to keep the final DMSO concentration as low as possible, ideally under 5%.
-
Vortex the dosing solution thoroughly before drawing it into the syringe.
-
Administer the solution via intraperitoneal (i.p.) injection at the desired time point before the behavioral test.
-
2. cAMP Accumulation Assay
-
Objective: To measure the increase in intracellular cAMP levels in response to this compound-mediated 5-HT6 receptor activation.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
Cell culture medium
-
This compound
-
Forskolin (as a positive control and to amplify the signal)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
Plate reader capable of detecting the assay signal
-
-
Methodology:
-
Plate the 5-HT6 receptor-expressing cells in a 384-well plate and incubate overnight.
-
Prepare a serial dilution of this compound in assay buffer.
-
Aspirate the culture medium from the cells and add the this compound dilutions. Include a vehicle control and a positive control (e.g., 5-HT or forskolin).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and proceed with the cAMP detection protocol according to the manufacturer's instructions for your chosen assay kit.
-
Read the plate on a compatible plate reader and analyze the data to determine the EC50 of this compound.
-
3. Western Blot for ERK Phosphorylation
-
Objective: To assess the phosphorylation of ERK (pERK) as a downstream marker of 5-HT6 receptor activation.
-
Materials:
-
Cells expressing 5-HT6 receptors or brain tissue from this compound-treated animals
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Methodology:
-
Treat cells with this compound for the desired time or collect brain tissue from treated animals.
-
Lyse the cells or homogenize the tissue in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Visualizations
Caption: Signaling pathway of this compound via the 5-HT6 receptor.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Logical troubleshooting workflow for this compound experiments.
References
Technical Support Center: Overcoming Challenges in ST1936 Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ST1936 binding assays. This compound is a selective agonist for the serotonin 5-HT6 receptor, and this guide focuses on addressing specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a selective serotonin 6 (5-HT6) receptor agonist with nanomolar affinity.[1][2] Its primary molecular target is the 5-HT6 receptor, a G protein-coupled receptor (GPCR) almost exclusively expressed in the central nervous system.
Q2: What are the downstream signaling pathways activated by this compound binding to the 5-HT6 receptor?
A2: The 5-HT6 receptor canonically couples to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1][3][4] Additionally, non-canonical signaling pathways have been identified, including the activation of the Fyn tyrosine kinase, extracellular signal-regulated kinase (ERK), and the mammalian target of rapamycin (mTOR) pathway.
Q3: What type of binding assay is most common for studying this compound and other 5-HT6 receptor ligands?
A3: Radioligand binding assays are a standard method for characterizing the interaction of ligands like this compound with the 5-HT6 receptor. These assays typically utilize a radiolabeled ligand, such as [3H]-lysergic acid diethylamide ([3H]-LSD), and membranes from cells expressing the recombinant 5-HT6 receptor.
Q4: What are some key quantitative parameters to determine in a this compound binding assay?
A4: Key parameters include the equilibrium dissociation constant (Kd) for saturation assays, and the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for competition assays. The maximal binding capacity (Bmax) is also determined in saturation experiments.
Troubleshooting Guide
This guide addresses common problems encountered during this compound binding assays, providing potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Hydrophobic interactions of the ligand with filters or plates. 4. Inadequate washing. | 1. Use a radioligand concentration at or below the Kd. 2. Pre-treat filters with polyethyleneimine (PEI). Include bovine serum albumin (BSA) in the assay buffer. 3. Consider using different filter types. 4. Increase the number and volume of ice-cold wash steps. |
| Low or No Specific Binding | 1. Inactive or low concentration of the 5-HT6 receptor in the membrane preparation. 2. Degradation of the radioligand. 3. Incorrect assay buffer composition (pH, ions). 4. Incubation time is too short to reach equilibrium. | 1. Verify receptor expression and integrity via Western blot. Titrate the amount of membrane protein used. 2. Check the age and storage conditions of the radioligand. 3. Optimize the buffer composition. A common buffer is 50 mM Tris-HCl, pH 7.4, with MgCl2 and EDTA. 4. Determine the optimal incubation time by performing a time-course experiment. |
| Poor Reproducibility | 1. Inconsistent pipetting or reagent preparation. 2. Temperature fluctuations during incubation. 3. Variability in membrane preparations. | 1. Ensure accurate and consistent pipetting. Prepare large batches of reagents and aliquot. 2. Use a temperature-controlled incubator. 3. Prepare a large batch of cell membranes, aliquot, and store at -80°C to ensure consistency between experiments. |
| High Inter-assay Variability | 1. Batch-to-batch variation in reagents. 2. Inconsistent cell culture or membrane preparation conditions. 3. Drifting of instrument performance. | 1. Use reagents from the same lot when possible. 2. Standardize cell culture and membrane preparation protocols. 3. Regularly calibrate and maintain equipment such as liquid scintillation counters. |
Quantitative Data for 5-HT6 Receptor Ligands
The following table summarizes the binding affinities (Ki) of this compound and other common 5-HT6 receptor ligands. This data can be used for comparison and as a reference in your own experiments.
| Compound | Receptor | Species | Ki (nM) | Assay Type |
| This compound | 5-HT6 | Human | 13 | Radioligand Competition |
| Serotonin (5-HT) | 5-HT6 | Human | 65 | Radioligand Competition |
| Methiothepin | 5-HT6 | Human | 0.4 | Radioligand Competition |
| Clozapine | 5-HT6 | Human | 9.5 | Radioligand Competition |
| SB-271046 | 5-HT6 | Rat | 1.1 | Radioligand Competition |
| WAY-181187 | 5-HT6 | Human | 2.5 | Radioligand Competition |
| [3H]-LSD | 5-HT6 | Rat | 2.9 | Saturation |
Experimental Protocols
Detailed Methodology for a 5-HT6 Receptor Radioligand Competition Binding Assay
This protocol is a representative example for determining the binding affinity of a test compound (e.g., this compound) for the human 5-HT6 receptor.
1. Materials and Reagents:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD.
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Methiothepin.
-
Test Compound: this compound or other compounds of interest at various concentrations.
-
96-well plates, glass fiber filters (GF/C), and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw the frozen 5-HT6 receptor membrane preparation on ice. Homogenize the membranes in the assay buffer. Determine the protein concentration using a standard method like the BCA assay. Dilute the membranes to the desired concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-LSD (at a final concentration at or near its Kd), and 150 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM Methiothepin, 50 µL of [3H]-LSD, and 150 µL of the membrane preparation.
-
Competition Binding: 50 µL of the test compound at various concentrations, 50 µL of [3H]-LSD, and 150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 37°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through a 96-well glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
5-HT6 Receptor Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Long-Term Studies Involving ST1936
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing ST1936, a selective serotonin-6 (5-HT6) receptor agonist, in long-term experimental setups. Adherence to these best practices will help ensure the reliability, reproducibility, and validity of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the serotonin-6 (5-HT6) receptor, exhibiting nanomolar affinity.[1] Its primary mechanism of action involves binding to and activating 5-HT6 receptors, which are G-protein-coupled receptors predominantly expressed in the central nervous system, particularly in regions associated with cognition and memory.[2][3] Activation of 5-HT6 receptors can modulate the activity of various downstream signaling pathways, including the activation of Fyn kinase and ERK1/2.
Q2: What are the known downstream signaling pathways affected by this compound?
This compound-mediated activation of the 5-HT6 receptor has been shown to influence intracellular signaling cascades. One key pathway involves the Gs alpha-subunit, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP). Additionally, this compound has been demonstrated to increase the activity of the non-receptor tyrosine kinase Fyn, which in turn can phosphorylate downstream targets, including the extracellular signal-regulated kinase 1/2 (ERK1/2). The 5-HT6 receptor can also interact with and influence the mammalian target of rapamycin (mTOR) pathway.[4]
Q3: How should I prepare and store this compound for long-term studies?
For optimal stability, this compound should be stored as a solid at the recommended temperature, protected from light and moisture. To prepare a stock solution, use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[5] It is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles. For long-term in vitro experiments, it is recommended to prepare fresh working dilutions from the stock solution for each media change to ensure consistent compound activity.
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C or -80°C, desiccated | To prevent degradation from temperature fluctuations and hydrolysis. |
| Stock Solution Solvent | 100% DMSO | High solubilizing capacity for many organic compounds. |
| Stock Solution Storage | -20°C or -80°C in small aliquots | Minimizes freeze-thaw cycles which can lead to compound degradation and precipitation. |
| Working Dilution | Prepare fresh for each use | Ensures consistent concentration and minimizes degradation in aqueous media. |
Troubleshooting Guides
In Vitro Studies
Issue 1: Compound Precipitation in Cell Culture Media
| Symptom | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon addition to media. | Poor aqueous solubility; high final DMSO concentration. | Prepare a more dilute stock solution. Ensure the final DMSO concentration is below 0.5%. Add the compound stock dropwise while gently vortexing the media. |
| Precipitate forms over time in the incubator. | Temperature-dependent solubility; pH shift in media; interaction with media components. | Pre-warm the media to 37°C before adding this compound. Use a buffered medium (e.g., with HEPES) to maintain stable pH. Test for precipitation in a simpler buffer like PBS to isolate the effect of media components. |
| Cloudiness or turbidity in the media. | Fine particulate precipitation or microbial contamination. | Examine a sample under a microscope to differentiate between precipitate and microbes. If contamination is suspected, discard the culture and review sterile techniques. |
Issue 2: Loss of Compound Efficacy Over Time
| Symptom | Potential Cause | Troubleshooting Steps |
| Initial cellular response diminishes despite regular media changes with fresh compound. | Receptor desensitization or internalization. | Measure downstream signaling markers (e.g., cAMP levels, pERK) at different time points to assess pathway activity. Consider intermittent dosing schedules to allow for receptor resensitization. |
| Variability in cellular response between experiments. | Inconsistent compound activity due to degradation. | Prepare fresh working solutions for each experiment. Assess the stability of this compound in your specific cell culture media over the time course of your experiment. |
Issue 3: Cellular Toxicity in Long-Term Cultures
| Symptom | Potential Cause | Troubleshooting Steps |
| Increased cell death, changes in morphology, or reduced proliferation. | Off-target effects or metabolite toxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration for long-term use. Include a vehicle control group. Monitor cell viability at regular intervals using assays such as MTT or trypan blue exclusion. |
digraph "In_Vitro_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];Start [label="Experiment Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Observe [label="Observe Unexpected Results\n(e.g., precipitation, toxicity, loss of effect)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Toxicity [label="Toxicity?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Efficacy [label="Loss of Efficacy?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
Solubility [label="Check Solubility & Formulation:\n- Lower final DMSO concentration\n- Pre-warm media\n- Use buffered media", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dose [label="Assess Cytotoxicity:\n- Perform dose-response\n- Monitor viability (MTT, Trypan Blue)\n- Include vehicle control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desens [label="Investigate Receptor Desensitization:\n- Measure downstream signaling\n- Consider intermittent dosing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Continue Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Observe [color="#5F6368"]; Observe -> Precipitation [label="Yes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Precipitation -> Solubility [color="#5F6368"]; Solubility -> End [color="#5F6368"]; Observe -> Toxicity [label="No", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Toxicity -> Dose [label="Yes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Dose -> End [color="#5F6368"]; Toxicity -> Efficacy [label="No", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Efficacy -> Desens [label="Yes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Desens -> End [color="#5F6368"]; }
In Vivo Studies
Issue 1: Adverse Effects or Toxicity in Animal Models
| Symptom | Potential Cause | Troubleshooting Steps |
| Weight loss, lethargy, or other signs of distress. | Vehicle toxicity or high dose of this compound. | Include a vehicle-only control group to assess the effects of the delivery vehicle. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Inconsistent behavioral or physiological responses. | Poor bioavailability or inconsistent formulation. | Ensure the vehicle maintains this compound in solution or as a stable suspension. Prepare fresh formulations for each dosing session. Standardize the administration route and technique. |
Issue 2: Lack of Expected Therapeutic Effect
| Symptom | Potential Cause | Troubleshooting Steps |
| No significant difference between treated and control groups. | Inadequate dosing, poor bioavailability, or receptor desensitization. | Increase the dose, ensuring it remains below the MTD. Evaluate different administration routes or vehicles to improve bioavailability. Consider intermittent dosing to mitigate tachyphylaxis. |
Experimental Protocols
Protocol 1: Assessing Long-Term Stability of this compound in Cell Culture Media
-
Preparation: Prepare a working solution of this compound in your specific cell culture medium at the desired final concentration. Also, prepare a control sample of the medium with the same final concentration of DMSO (vehicle).
-
Incubation: Incubate the solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your longest planned experiment.
-
Sampling: At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the solutions.
-
Analysis: Analyze the concentration and purity of this compound in the aliquots using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC). A decrease in the parent compound peak area over time indicates degradation.
-
Observation: Visually inspect the solutions for any signs of precipitation at each time point.
Protocol 2: Monitoring Cellular Response to Long-Term this compound Treatment
-
Cell Culture: Plate your cells of interest and allow them to adhere and stabilize.
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle control.
-
Time Points: At selected time points throughout the long-term study (e.g., 1, 3, 7, 14 days), harvest cell lysates or conditioned media.
-
Downstream Analysis:
-
Western Blot: Analyze the phosphorylation status of key signaling molecules such as ERK1/2 and CREB.
-
cAMP Assay: Measure intracellular cAMP levels to assess the direct engagement of the Gs-coupled 5-HT6 receptor.
-
Gene Expression: Use qPCR to measure the expression of downstream target genes associated with neuronal plasticity or the cellular process under investigation.
-
-
Data Interpretation: A sustained activation of downstream markers indicates a continued cellular response. A decrease in activation over time may suggest receptor desensitization.
References
- 1. Effects of this compound, a selective serotonin-6 agonist, on electrical activity of putative mesencephalic dopaminergic neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Validating the Selectivity of ST1936 for the 5-HT6 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of ST1936 for the serotonin 6 (5-HT6) receptor. Through a comparative approach, we evaluate its binding affinity against other known 5-HT6 receptor ligands, offering a clear perspective on its performance and utility in research and development. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key assays.
Comparative Analysis of Binding Affinities
To validate the selectivity of this compound, its binding affinity (Ki) for the 5-HT6 receptor was compared with that of other well-characterized 5-HT6 receptor ligands. The comparator compounds include the agonist WAY-181187 and the antagonists SB-271046 and intepirdine. The data, summarized in the table below, is derived from radioligand binding assays.
| Compound | Primary Target | Ki (nM) for 5-HT6 | Selectivity Profile (Ki in nM for other receptors) | Reference |
| This compound | 5-HT6 Agonist | 13 | 5-HT7 (168), 5-HT2B (245), α2-adrenergic (300) | [1] |
| WAY-181187 | 5-HT6 Agonist | 2.2 | >60-fold selectivity over a panel of other receptors | [2] |
| SB-271046 | 5-HT6 Antagonist | ~1-2 (pKi 8.92-9.09) | >200-fold selectivity over 55 other receptors | [3] |
| Intepirdine (SB-742457) | 5-HT6 Antagonist | 0.7 | Also shows affinity for 5-HT2A | [4] |
Data Summary:
This compound demonstrates a high affinity for the human 5-HT6 receptor with a Ki value of 13 nM.[1] Its selectivity has been assessed against a limited number of other receptors, showing moderate affinity for the 5-HT7 and 5-HT2B receptors, and the α2-adrenergic receptor. In comparison, the agonist WAY-181187 exhibits a higher affinity for the 5-HT6 receptor (Ki = 2.2 nM) and is reported to have a selectivity of over 60-fold against other receptors. The antagonist SB-271046 also shows very high affinity (pKi values corresponding to low nanomolar Ki) and exceptional selectivity, being over 200-fold more selective for the 5-HT6 receptor compared to a large panel of other targets. Intepirdine is another potent 5-HT6 antagonist with sub-nanomolar affinity, though it also displays affinity for the 5-HT2A receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for 5-HT6 Receptor
This protocol is a standard method for determining the binding affinity of a compound to the 5-HT6 receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT6 receptor.
Materials:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide) at a concentration of approximately 1-2.5 nM.
-
Test Compound: this compound or comparator compounds at various concentrations.
-
Non-specific Binding Control: 10 µM Methiothepin.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation (typically 25 µg of protein per well), the radioligand ([3H]-LSD), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of an unlabeled ligand like methiothepin is used instead of the test compound. The total reaction volume is typically 200-250 µL.
-
Incubation: Incubate the plates at 37°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional cAMP Assay for 5-HT6 Receptor Activation
This assay measures the functional activity of a compound by quantifying the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a 5-HT6 receptor agonist.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT6 receptor.
-
Test Compound: this compound or comparator compounds at various concentrations.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit, for example, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay.
-
Plate Reader: Capable of measuring the output of the cAMP detection kit.
Procedure:
-
Cell Plating: Seed the HEK293-5-HT6 cells into 96-well or 384-well plates and culture overnight.
-
Compound Addition: On the day of the assay, replace the culture medium with the stimulation buffer containing varying concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 20-30 minutes) to allow for receptor stimulation and cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. Use a sigmoidal dose-response curve fit to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response elicited by the compound).
Visualizations
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This activation of the cAMP pathway can then modulate the activity of Protein Kinase A (PKA). Additionally, the 5-HT6 receptor has been shown to interact with other signaling molecules, including Fyn, a non-receptor tyrosine kinase, which can in turn influence the ERK1/2 signaling cascade.
Caption: Simplified signaling pathway of the 5-HT6 receptor.
Experimental Workflow for Receptor Selectivity Profiling
The following diagram illustrates a typical workflow for determining the selectivity of a compound like this compound using competitive radioligand binding assays against a panel of receptors.
Caption: Workflow for determining compound selectivity.
References
A Comparative Guide to ST1936 and Other 5-HT6 Receptor Agonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 5-hydroxytryptamine-6 (5-HT6) receptor agonist ST1936 with other notable agonists, including EMD-386088, WAY-181187, and WAY-208466. The information presented herein is curated from preclinical research to assist in the selection of appropriate pharmacological tools for studies on the central nervous system.
Pharmacological Profile: A Head-to-Head Comparison
The 5-HT6 receptor, primarily expressed in the brain, is a Gs-coupled receptor that has emerged as a significant target for cognitive and psychiatric disorders. Agonists of this receptor have shown potential in modulating various neurotransmitter systems. This section details the binding affinity and functional potency of this compound in comparison to other key 5-HT6 receptor agonists.
Table 1: Comparative Binding Affinity of 5-HT6 Receptor Agonists
| Compound | Species | Radioligand | Kᵢ (nM) | Selectivity Profile |
| This compound | Human | [³H]-LSD | 13 | Moderate affinity for 5-HT₇ (168 nM), 5-HT₂B (245 nM), and α2-adrenergic receptors (300 nM).[1] |
| EMD-386088 | Human | Not Specified | High Affinity | Moderate affinity for 5-HT₃ receptors.[1] |
| WAY-181187 | Human | Not Specified | 2.2 | High selectivity over other serotonin and dopamine receptors. |
| WAY-208466 | Human | Not Specified | 4.8 | High selectivity over other serotonin and dopamine receptors. |
Table 2: Comparative Functional Activity of 5-HT6 Receptor Agonists
| Compound | Cell Line | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Classification |
| This compound | Cloned cells | cAMP, Ca²⁺, ERK1/2, Fyn Kinase | Not Specified | Not Specified | Full Agonist.[1] |
| EMD-386088 | In-house/CEREP | cAMP | Not Specified | 31-65 | Partial Agonist.[1] |
| WAY-181187 | Not Specified | cAMP | 6.6 | 93 | Full Agonist. |
| WAY-208466 | Not Specified | cAMP | 7.3 | 100 | Full Agonist. |
In Vivo Neurochemical and Behavioral Effects
The activation of 5-HT6 receptors by these agonists leads to distinct changes in neurotransmitter levels and demonstrates various behavioral outcomes in preclinical models.
-
This compound : Systemic administration of this compound in rats has been shown to increase extracellular levels of dopamine and noradrenaline in the prefrontal cortex and nucleus accumbens in a dose-dependent manner.[1] Behaviorally, this compound has demonstrated antidepressant-like effects in rodent models.
-
EMD-386088 : This partial agonist has been reported to have antidepressant and anxiolytic-like effects in rats. Unlike this compound, acute and chronic administration of EMD-386088 did not significantly alter the concentrations of dopamine, noradrenaline, or serotonin in various rat brain structures.
-
WAY-181187 and WAY-208466 : These full agonists have been shown to increase extracellular GABA concentrations in several brain regions, including the frontal cortex, dorsal hippocampus, striatum, and amygdala. WAY-181187 produced modest decreases in cortical dopamine and serotonin levels. Both compounds have shown potential anxiolytic-like effects.
Signaling Pathways of 5-HT6 Receptor Agonists
The activation of the 5-HT6 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA). Furthermore, 5-HT6 receptor activation has been shown to involve the tyrosine kinase Fyn, leading to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate experimental design and replication.
Radioligand Binding Assay Protocol
This protocol is for determining the binding affinity of a test compound for the 5-HT6 receptor.
Detailed Steps:
-
Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 or CHO-K1 cells). Homogenize cells in an appropriate buffer and pellet the membranes by centrifugation. Resuspend the pellet in the binding buffer.
-
Assay Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-LSD), and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known 5-HT6 ligand like methiothepin).
-
Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
cAMP Functional Assay Protocol
This protocol measures the ability of a 5-HT6 receptor agonist to stimulate the production of cyclic AMP.
Detailed Steps:
-
Cell Culture and Seeding: Culture a cell line stably expressing the human 5-HT6 receptor. Seed the cells into a 96-well plate and allow them to adhere.
-
Compound Stimulation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Add varying concentrations of the test agonist to the wells.
-
Cell Lysis and Detection: After the incubation period, lyse the cells and add the Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents. These typically include a cAMP analog labeled with a fluorescent acceptor (e.g., d2) and an anti-cAMP antibody labeled with a fluorescent donor (e.g., europium cryptate).
-
Signal Measurement: Incubate the plate to allow for the competitive binding of cellular cAMP and the labeled cAMP analog to the antibody. Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: Generate a dose-response curve by plotting the HTRF signal against the agonist concentration. Calculate the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response) from this curve.
In Vivo Microdialysis Protocol
This protocol is for measuring extracellular dopamine and noradrenaline levels in the prefrontal cortex of awake, freely moving rats following administration of a 5-HT6 receptor agonist.
Detailed Steps:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the medial prefrontal cortex. Allow the animal to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a stabilization period, collect several baseline dialysate samples.
-
Drug Administration: Administer the 5-HT6 receptor agonist (e.g., this compound) via the desired route (e.g., intraperitoneal injection).
-
Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals for a set period after drug administration.
-
Neurotransmitter Analysis: Analyze the collected dialysate samples for dopamine and noradrenaline content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average baseline concentration.
This guide provides a foundational comparison of this compound with other 5-HT6 receptor agonists. Researchers are encouraged to consult the primary literature for more in-depth information and to tailor experimental protocols to their specific research questions.
References
Comparative Analysis of ST1936 and Endogenous Serotonin: A Guide for Researchers
An objective comparison of the synthetic 5-HT6 receptor agonist ST1936 and the endogenous neurotransmitter serotonin, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparative analysis of this compound, a selective serotonin 6 (5-HT6) receptor agonist, and endogenous serotonin (5-hydroxytryptamine, 5-HT). Aimed at researchers, scientists, and drug development professionals, this document outlines their respective binding affinities, functional potencies, and signaling pathways. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a clear understanding of their distinct pharmacological profiles.
Introduction
Endogenous serotonin is a ubiquitous monoamine neurotransmitter that plays a critical role in a vast array of physiological processes, including mood regulation, cognition, sleep, and gastrointestinal function.[1][2] Its effects are mediated by a large family of at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 through 5-HT7).[1] This diversity of receptors allows for the fine-tuning of serotonergic signaling throughout the body.
In contrast, this compound is a synthetic compound designed to selectively target the 5-HT6 receptor.[3][4] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in regions associated with learning, memory, and cognition, making it a promising target for the development of therapeutics for neurological and psychiatric disorders. Understanding the comparative pharmacology of a selective agonist like this compound and the promiscuous endogenous ligand serotonin is crucial for predicting therapeutic efficacy and potential side effects.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and endogenous serotonin at various serotonin receptor subtypes. The data highlights the high selectivity of this compound for the 5-HT6 receptor compared to the broad-spectrum activity of serotonin.
Table 1: Binding Affinity (Ki) of this compound and Endogenous Serotonin at Human Serotonin Receptors
| Receptor Subtype | This compound Ki (nM) | Endogenous Serotonin Ki (nM) |
| 5-HT1A | >1,000 | 1.3 - 12 |
| 5-HT1B | >1,000 | 4.3 - 20 |
| 5-HT1D | >1,000 | 5.0 - 15 |
| 5-HT1E | - | Low affinity for most serotonergic agents |
| 5-HT1F | - | 2.5 - 10 |
| 5-HT2A | >1,000 | 2.9 - 11 |
| 5-HT2B | 245 | 1.3 - 14 |
| 5-HT2C | >1,000 | 5.0 - 25 |
| 5-HT3 | >1,000 | ~1,500 |
| 5-HT4 | >1,000 | 100 - 500 |
| 5-HT5A | >1,000 | 6.3 - 100 |
| 5-HT6 | 13 - 31 | 6.3 - 100 |
| 5-HT7 | 168 | 0.5 - 10 |
| SERT | >1,000 | - |
| Data compiled from multiple sources. Note that Ki values can vary depending on the experimental conditions. |
Table 2: Functional Potency (EC50) of this compound and Endogenous Serotonin
| Ligand | Receptor/Assay | EC50 (nM) |
| This compound | 5-HT6 (cAMP accumulation) | 16 |
| Endogenous Serotonin | 5-HT1A (ERK 1/2 phosphorylation) | 3,100 +/- 200 |
| 5-HT2A (ERK 1/2 phosphorylation) | 76,000 +/- 4,500 | |
| 5-HT2B (Phosphoinositide hydrolysis) | 20 | |
| 5-HT6 (cAMP formation) | Emax of 200% over basal | |
| Data compiled from multiple sources. EC50 values are highly dependent on the specific functional assay and cell system used. |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experiments used to characterize this compound and serotonin.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target human serotonin receptor subtype.
-
A specific radioligand for the target receptor (e.g., [3H]-LSD for 5-HT6 receptors).
-
Test compound (this compound) at various concentrations.
-
A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist like methiothepin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound at varying concentrations or the non-specific binding agent. Incubate at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) of an agonist (e.g., this compound) at a Gs-coupled receptor like the 5-HT6 receptor.
Materials:
-
Cells stably or transiently expressing the human 5-HT6 receptor (e.g., HEK293 or Cos-7 cells).
-
Test agonist (this compound) at various concentrations.
-
Assay buffer (e.g., Ham's F12 medium with 1 mM IBMX and 20 µM pargyline).
-
cAMP detection kit (e.g., HTRF-based).
-
Forskolin (optional, to amplify the cAMP signal).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.
-
Incubation: On the day of the assay, replace the culture medium with the assay buffer. Add the test agonist at varying concentrations to the wells. Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Use a sigmoidal dose-response curve fit to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways activated by this compound at the 5-HT6 receptor and the diverse pathways engaged by endogenous serotonin through its various receptor subtypes.
Caption: Signaling pathway of this compound at the 5-HT6 receptor.
Caption: Overview of endogenous serotonin signaling pathways.
Comparative Analysis
The primary distinction between this compound and endogenous serotonin lies in their receptor selectivity and subsequent physiological effects.
This compound:
-
High Selectivity: this compound demonstrates high affinity and selectivity for the 5-HT6 receptor, with significantly lower affinity for other serotonin receptor subtypes. This selectivity is a key feature for its potential as a targeted therapeutic agent, minimizing off-target effects that can arise from the widespread activation of the serotonergic system.
-
Signaling: As a 5-HT6 receptor agonist, this compound activates the canonical Gs-adenylyl cyclase-cAMP pathway. Additionally, it has been shown to engage non-canonical signaling pathways involving Fyn kinase and the phosphorylation of ERK1/2.
-
Physiological Effects: Preclinical studies have shown that this compound can modulate the activity of dopaminergic neurons in the ventral tegmental area and exhibits anti-anhedonic-like effects in animal models of depression.
Endogenous Serotonin (5-HT):
-
Broad Receptor Activation: Serotonin acts as an agonist at a wide range of 5-HT receptor subtypes, with varying affinities. This promiscuity underlies its diverse and complex physiological roles.
-
Diverse Signaling: Through its interaction with multiple receptor subtypes, serotonin can initiate a variety of intracellular signaling cascades. These include the inhibition of adenylyl cyclase via Gi/Go-coupled receptors (5-HT1 and 5-HT5 families), the activation of phospholipase C via Gq/G11-coupled receptors (5-HT2 family), direct ion channel gating (5-HT3 receptor), and the stimulation of adenylyl cyclase via Gs-coupled receptors (5-HT4, 5-HT6, and 5-HT7 families).
-
Widespread Physiological Effects: The broad activation of these signaling pathways by serotonin results in its multifaceted influence on mood, anxiety, sleep, appetite, gastrointestinal motility, and numerous other bodily functions.
Conclusion
This compound and endogenous serotonin represent two distinct pharmacological entities operating within the serotonergic system. Serotonin, as the native ligand, orchestrates a complex symphony of physiological responses through its interaction with a wide array of receptor subtypes. In contrast, this compound acts as a highly selective agonist for the 5-HT6 receptor, offering the potential for targeted therapeutic intervention with a more focused mechanism of action. This comparative analysis, supported by quantitative data and detailed methodologies, provides a valuable resource for researchers and clinicians working to understand and manipulate the serotonergic system for therapeutic benefit. The continued investigation into selective ligands like this compound will undoubtedly contribute to the development of novel treatments for a range of neurological and psychiatric conditions.
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. Evidence for Non-Competitive Modulation of Substrate-Induced Serotonin Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Effects of this compound, a selective serotonin-6 agonist, on electrical activity of putative mesencephalic dopaminergic neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of ST1936: A Comparative Guide to its Effects and Cross-Validation with Genetic Models
For Immediate Release
This guide provides a comprehensive comparison of the 5-HT6 receptor agonist ST1936 with other relevant pharmacological agents and validates its mechanism of action through genetic models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details methodologies, and visualizes complex biological pathways to offer a clear and objective resource for advancing research in neuropharmacology.
Comparative Analysis of this compound and Alternative 5-HT6 Receptor Ligands
This compound is a potent and selective full agonist for the serotonin 6 (5-HT6) receptor.[1] Its efficacy and mechanism of action are best understood when compared with other 5-HT6 receptor ligands, such as the agonist WAY-181187 and the antagonist SB-271046. While both this compound and WAY-181187 are agonists, they exhibit distinct effects on neurotransmitter systems, highlighting the nuanced pharmacology of 5-HT6 receptor activation.
Table 1: Comparative Pharmacological Profile of 5-HT6 Receptor Ligands
| Feature | This compound | WAY-181187 | SB-271046 |
| Drug Class | 5-HT6 Receptor Agonist | 5-HT6 Receptor Agonist | 5-HT6 Receptor Antagonist |
| Binding Affinity (Ki) | 28.8 nM (human 5-HT6)[1] | 2.2 nM (human 5-HT6)[2] | High affinity (pKi = 9)[3] |
| Functional Activity | Full Agonist[1] | Full Agonist | Competitive Antagonist / Inverse Agonist |
| Effect on Dopamine (DA) in VTA | Dose-related increases or decreases in firing | Dose-dependent inhibition of firing | Blocks effects of agonists |
| Effect on Neurotransmitter Release | Increases DA and NA in NAc shell and PFCX | Decreases DA and 5-HT in cortex | Selectively enhances excitatory neurotransmission (glutamate) |
| Cognitive Effects | Implied pro-cognitive potential | Paradoxical pro-cognitive effects | Pro-cognitive effects in various models |
Cross-Validation with 5-HT6 Receptor Knockout (5-HT6R-/-) Genetic Models
Genetic models, particularly knockout mice, are invaluable tools for validating the targets of pharmacological agents. Studies on mice lacking the 5-HT6 receptor (5-HT6R-/-) reveal phenotypes that can be contrasted with the effects of 5-HT6 receptor ligands like this compound.
5-HT6R-/- mice have been shown to exhibit cognitive deficiencies and abnormal anxiety levels. Specifically, these mice show impaired learning and memory in the Morris water maze, a task sensitive to hippocampal function. This finding is significant as it contrasts with the pro-cognitive effects observed with 5-HT6 receptor antagonists. This apparent paradox suggests a complex role for the 5-HT6 receptor in cognitive processes. The cognitive deficits in the knockout model provide a baseline against which the effects of agonists like this compound can be assessed to understand the consequences of receptor activation versus its absence.
Furthermore, the loss of 5-HT6R has been linked to alterations in neuronal morphology and excitability, as well as disruptions in the Sonic Hedgehog (SHh) signaling pathway within primary cilia, where 5-HT6 receptors are prominently localized.
Table 2: Phenotypic Comparison of 5-HT6R-/- Mice and Pharmacological Intervention
| Phenotype | 5-HT6R-/- Mice | Effect of 5-HT6R Antagonists (e.g., SB-271046) | Expected Effect of 5-HT6R Agonists (e.g., this compound) |
| Cognition (Learning & Memory) | Deficits observed | Pro-cognitive effects | Potentially complex; may be context-dependent |
| Anxiety | Abnormal anxiety levels | Anxiolytic effects reported | Anxiolytic effects also reported for some agonists |
| Synaptic Plasticity (LTP) | Reduced in hippocampal CA1 | - | Agonist WAY-181187 modulates LTP |
Signaling Pathways of this compound Action
This compound, as a 5-HT6 receptor agonist, triggers downstream intracellular signaling cascades. The 5-HT6 receptor is canonically coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). However, research has unveiled non-canonical pathways that are also crucial to its function. This compound has been shown to increase intracellular Ca2+ concentration and stimulate the phosphorylation of Fyn kinase, which in turn activates the Extracellular signal-Regulated Kinase (ERK1/2) pathway.
Experimental Protocols
The findings presented in this guide are based on established experimental methodologies. Below are summaries of key protocols used in the cited research.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters in specific brain regions of freely moving animals.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized and stereotaxically implanted with a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens).
-
Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: this compound or other compounds are administered systemically (e.g., intraperitoneally), and changes in neurotransmitter levels in the dialysate are measured.
-
Analysis: Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
Conditioned Emotion Response (CER) Behavioral Assay
This paradigm is used to assess fear-motivated learning and memory in rodents.
-
Apparatus: A two-chambered apparatus with distinct contexts (e.g., one for training, one for testing).
-
Training (Conditioning): Rats are placed in the training chamber and presented with a neutral conditioned stimulus (CS), such as a tone or light, which is paired with an aversive unconditioned stimulus (US), typically a mild footshock.
-
Drug Administration: Drugs can be administered before training (to assess effects on acquisition), immediately after training (to assess effects on consolidation), or before testing (to assess effects on retrieval).
-
Testing (Retention): 24 hours after training, rats are placed back into the context and the CS is presented without the US. The primary measure is the amount of time the animal spends "freezing," a natural fear response.
-
Data Analysis: The duration of freezing is recorded and analyzed to determine the effects of the pharmacological intervention on fear memory.
Conclusion
The collective evidence indicates that this compound is a valuable tool for probing the function of the 5-HT6 receptor. Its distinct neurochemical profile compared to other agonists like WAY-181187 underscores the complexity of 5-HT6 receptor pharmacology. Cross-validation with 5-HT6R-/- genetic models, which display cognitive deficits, provides a critical framework for interpreting the effects of this compound and other ligands. The elucidation of both canonical and non-canonical signaling pathways, including the Fyn-ERK cascade, offers deeper insight into the molecular mechanisms that may underlie the physiological and behavioral outcomes of 5-HT6 receptor activation. Future research should continue to explore the paradoxical pro-cognitive effects of both 5-HT6 receptor agonists and antagonists to fully realize the therapeutic potential of targeting this receptor.
References
- 1. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of ST1936 and 5-HT6 Antagonists in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the 5-HT6 receptor agonist, ST1936, and 5-HT6 receptor antagonists. This analysis is supported by experimental data from various studies, with a focus on their pro-cognitive and antidepressant-like effects.
Introduction
The serotonin 6 (5-HT6) receptor, almost exclusively expressed in the central nervous system, has emerged as a promising target for the treatment of cognitive deficits and psychiatric disorders. Interestingly, both agonists and antagonists of the 5-HT6 receptor have demonstrated pro-cognitive and antidepressant-like effects in preclinical models, a phenomenon often referred to as the "agonist/antagonist paradox". This guide delves into the comparative efficacy of the selective 5-HT6 receptor agonist this compound and various 5-HT6 antagonists, presenting available quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Mechanism of Action: A Tale of Two Ligands
5-HT6 Receptor Agonists (e.g., this compound): These compounds bind to and activate the 5-HT6 receptor. The canonical signaling pathway for the 5-HT6 receptor involves its coupling to Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This activation can influence downstream signaling cascades, including the phosphorylation of cAMP response element-binding protein (CREB) and the modulation of other kinases like ERK and mTOR, ultimately impacting neuronal function and plasticity.
5-HT6 Receptor Antagonists: These molecules bind to the 5-HT6 receptor but do not activate it; instead, they block the binding of the endogenous ligand, serotonin. By inhibiting the receptor's activity, antagonists can modulate the release of several key neurotransmitters.[1] Blockade of 5-HT6 receptors has been shown to increase the release of acetylcholine and glutamate, neurotransmitters crucial for learning and memory. This effect is thought to be mediated, in part, by the disinhibition of GABAergic interneurons.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for 5-HT6 receptor agonists and antagonists.
Comparative Efficacy Data
While direct head-to-head studies comparing this compound with a 5-HT6 antagonist in the same experiment are limited, some studies provide valuable insights by evaluating both agonists and antagonists in similar behavioral paradigms. The following tables summarize representative data from preclinical studies.
Table 1: Effects on Cognition in the Conditioned Emotion Response (CER) Test
| Compound | Class | Dose | Effect on Scopolamine-Induced Memory Deficit | Reference |
| EMD 386088 | 5-HT6 Agonist | 5 mg/kg | Reversal of deficit | [2] |
| E-6801 | 5-HT6 Agonist | 2.5 mg/kg | Reversal of deficit | [2] |
| SB-271046 | 5-HT6 Antagonist | 10 mg/kg | Reversal of deficit |
Note: EMD 386088 and E-6801 are structurally different from this compound but are also 5-HT6 receptor agonists, providing a basis for comparison.
Table 2: Effects on Antidepressant-like Activity in the Escape Deficit (ED) Model
| Compound | Class | Administration | Effect on Development of Escape Deficit | Reference |
| This compound | 5-HT6 Agonist | Repeated | Prevention | |
| SB-271046 | 5-HT6 Antagonist | Co-administered with this compound | Antagonized the protective effect of this compound |
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. The protocol generally consists of three phases:
Detailed Methodology:
-
Habituation: On the first day, each rat is individually placed in an open-field arena (e.g., 50x50x50 cm) for a period of 5-10 minutes to acclimate to the environment.
-
Training/Familiarization: On the second day, two identical objects are placed in the arena. The rat is allowed to explore these objects for a set period (e.g., 5 minutes). The time spent actively exploring each object (sniffing, touching) is recorded.
-
Retention Interval: Following the training phase, the rat is returned to its home cage for a specific retention interval, which can range from a short-term (e.g., 1 hour) to a long-term (e.g., 24 hours) memory test.
-
Testing: After the retention interval, the rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The rat is allowed to explore for a set period (e.g., 5 minutes), and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index (DI) is calculated to quantify recognition memory. A common formula is: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
Escape Deficit (ED) Model
The ED model is a preclinical model of depression based on the principle of learned helplessness.
Detailed Methodology:
-
Induction of Escape Deficit: Rats are exposed to a session of unavoidable, inescapable footshocks in a shuttle box.
-
Drug Administration: Following the stress session, animals are treated with the test compound (e.g., this compound) or vehicle for a specified period (e.g., repeated daily administrations).
-
Escape Testing: After the treatment period, the rats are placed back in the shuttle box and are subjected to a series of escapable footshocks. The latency to escape the shock by moving to the other compartment of the shuttle box is measured.
-
Data Analysis: The number of failures to escape within a given time limit (e.g., 20 seconds) is recorded. A reduction in the number of escape failures in the drug-treated group compared to the vehicle-treated group indicates an antidepressant-like effect.
Summary and Conclusion
The available preclinical data presents a complex yet intriguing picture of the therapeutic potential of modulating the 5-HT6 receptor. Both the 5-HT6 receptor agonist this compound and various 5-HT6 antagonists have demonstrated efficacy in preclinical models of cognition and depression.
-
Paradoxical Effects: The observation that both agonists and antagonists can produce similar pro-cognitive and antidepressant-like effects suggests that the underlying mechanisms are more nuanced than simple receptor activation or blockade. Differential engagement of downstream signaling pathways and modulation of various neurotransmitter systems likely contribute to these outcomes.
-
Therapeutic Potential: The ability of both classes of compounds to reverse cognitive deficits induced by cholinergic blockade (a hallmark of Alzheimer's disease models) highlights their potential in treating memory impairments.
-
Future Directions: Further research is warranted to fully elucidate the distinct and overlapping mechanisms of action of 5-HT6 receptor agonists and antagonists. Head-to-head comparative studies employing a wider range of behavioral and neurochemical assays will be crucial in determining which approach, or potentially a combination, holds the most promise for clinical development.
This guide provides a snapshot of the current understanding of the comparative efficacy of this compound and 5-HT6 antagonists. As research in this field progresses, a clearer picture of their therapeutic utility will undoubtedly emerge.
References
Independent Verification of ST1936's Pro-Cognitive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-cognitive effects of ST1936, a selective serotonin-6 (5-HT6) receptor agonist, with other established and emerging cognitive enhancers. The information presented is based on available preclinical data and is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development. While direct independent verification of this compound's effects through replication studies is limited in the publicly available literature, this guide synthesizes data from various studies to offer a comparative analysis.
Executive Summary
This compound has demonstrated pro-cognitive potential in preclinical models, primarily through its action as a selective 5-HT6 receptor agonist. The 5-HT6 receptor is a promising target for cognitive enhancement due to its localization in brain regions critical for learning and memory. This guide compares the performance of this compound with other agents acting on different neurochemical systems, including another 5-HT6 receptor agonist (WAY-181187), a cholinesterase inhibitor (Donepezil), and an NMDA receptor modulator (Memantine). The comparative data is presented in tabular format, followed by detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from preclinical studies on the pro-cognitive effects of this compound and its comparators. The primary behavioral paradigms discussed are the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) test, which are widely used to assess recognition and spatial memory, respectively.
Table 1: Pro-Cognitive Effects in the Novel Object Recognition (NOR) Test
| Compound | Class | Animal Model | Dosing Regimen | Key Findings (Discrimination Index/Ratio) |
| This compound | 5-HT6 Agonist | Rat | Acute, i.p. | Data not available in a directly comparable format in the reviewed literature. Pro-cognitive effects are inferred from its mechanism of action and effects in other cognitive and behavioral models. |
| WAY-181187 | 5-HT6 Agonist | Rat | 10.0 mg/kg, i.p. | Significantly impaired social recognition, an effect abolished by 5-HT6 antagonists.[1] |
| Donepezil | Cholinesterase Inhibitor | APP/PS1 Transgenic Mice | Chronic | Significantly improved cognitive function in the NOR test.[2] |
| Memantine | NMDA Receptor Modulator | 3xTg-AD Mice | 3-month treatment | Significantly improved performance in the NOR task in mice with mild pathology.[3] |
Table 2: Pro-Cognitive Effects in the Morris Water Maze (MWM) Test
| Compound | Class | Animal Model | Dosing Regimen | Key Findings (Escape Latency, Time in Target Quadrant) |
| This compound | 5-HT6 Agonist | Rat | Data not available in a directly comparable format in the reviewed literature. | |
| Donepezil | Cholinesterase Inhibitor | APP/PS1 Transgenic Mice | Chronic | Significantly improved cognitive function in the MWM test.[2] |
| Memantine | NMDA Receptor Modulator | 3xTg-AD Mice | 3-month treatment | Significantly improved performance, as demonstrated by a marked reduction in the latency to cross the platform location.[3] |
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate recognition memory in rodents. The protocol generally consists of three phases:
-
Habituation Phase: The animal is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 5-10 minutes) to acclimate to the environment. This phase reduces novelty-induced stress that could interfere with cognitive performance.
-
Familiarization/Training Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 3-5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
Test Phase (T2): After a retention interval (which can range from minutes to 24 hours to assess short-term or long-term memory, respectively), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded. A significant increase in the time spent exploring the novel object is interpreted as successful recognition memory.
The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A positive DI indicates a preference for the novel object and thus, intact recognition memory.
Morris Water Maze (MWM) Test
The MWM is a classic behavioral task used to assess spatial learning and memory in rodents. The protocol involves the following stages:
-
Apparatus: A large circular pool is filled with opaque water (e.g., by adding non-toxic white paint or milk powder). A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool. The room contains various distal visual cues that the animal can use for spatial navigation.
-
Acquisition/Training Phase: Over several consecutive days (e.g., 4-5 days), the animal undergoes multiple trials per day. In each trial, the animal is released into the water from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system. If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Probe Trial: 24 hours after the last training session, the escape platform is removed from the pool, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates the formation of a spatial memory map.
Key measures include the escape latency during training and the time spent in the target quadrant during the probe trial.
Mandatory Visualization
Signaling Pathways
The pro-cognitive effects of this compound are mediated through the activation of the 5-HT6 receptor, which is positively coupled to adenylyl cyclase. This initiates a signaling cascade that is believed to modulate the activity of neuronal circuits involved in learning and memory.
Caption: 5-HT6 Receptor Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the typical workflows for the Novel Object Recognition and Morris Water Maze tests.
Caption: Novel Object Recognition Workflow.
Caption: Morris Water Maze Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
ST1936: A Comparative Guide for Novel 5-HT6 Receptor Agonist Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ST1936 as a reference compound for the development of novel 5-hydroxytryptamine-6 (5-HT6) receptor agonists. The 5-HT6 receptor, expressed almost exclusively in the central nervous system, is a key target for therapeutic agents aimed at treating cognitive dysfunction and other neurological disorders. This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways to support ongoing research and development in this area.
Comparative Performance Data
The following tables present a summary of the in vitro pharmacological profiles of this compound and other notable 5-HT6 receptor agonists. Data has been compiled from various studies to facilitate a comparative analysis of their binding affinities, functional potencies, and efficacies.
Table 1: 5-HT6 Receptor Binding Affinities (Ki) of Selected Agonists
| Compound | Ki (nM) - Human 5-HT6 Receptor | Selectivity Profile | Reference |
| This compound | 13 | Moderate affinity for 5-HT2B, 5-HT7, and α2-adrenergic receptors. | [1] |
| WAY-181187 | 2.2 | >100-fold selectivity over a panel of other receptors. | [2] |
| WAY-208466 | 4.8 | High selectivity. | [2] |
| E-6801 | 3.5 (pKi = 8.46) | Highly selective. | [3] |
| EMD-386088 | 7.4 | Moderate affinity for 5-HT3 receptors. | [4] |
Table 2: 5-HT6 Receptor Functional Activity (EC50 and Emax) of Selected Agonists
| Compound | Assay Type | EC50 (nM) | Emax (% of 5-HT response) | Reference |
| This compound | cAMP Accumulation | - | Full Agonist | |
| WAY-181187 | cAMP Accumulation | 6.6 | 93% | |
| WAY-208466 | cAMP Accumulation | 7.3 | 100% | |
| E-6801 | cAMP Accumulation | 8.02 | Partial Agonist (120% over basal) | |
| EMD-386088 | cAMP Accumulation | 1.0 | Partial Agonist (31-65%) |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize 5-HT6 receptor agonists are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT6 receptor by a non-labeled test compound.
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Membrane preparation from the aforementioned cells.
-
Radioligand: [3H]-LSD or [125I]-SB-258585.
-
Non-specific binding control: Methiothepin or another suitable high-affinity ligand.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Test compounds at various concentrations.
-
96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak).
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membrane preparation (typically 25 µg of protein), the radioligand at a concentration near its Kd (e.g., 2.5-10.0 nM [3H]-LSD), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled competitor (e.g., 5 µM methiothepin).
-
Equilibration: Incubate the plates at 37°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter plates using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
Quantification: Dry the filters and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a 5-HT6 receptor agonist to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the 5-HT6 receptor signaling pathway.
Objective: To quantify the agonist-induced increase in intracellular cAMP levels.
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Cell culture medium (e.g., DMEM with GlutaMAX, 10% FBS, penicillin/streptomycin).
-
Stimulation buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Forskolin (optional, to potentiate the signal).
-
Test compounds at various concentrations.
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Culture and Plating: Culture the cells to approximately 80% confluency. Prior to the assay, serum-starve the cells for a few hours. Dissociate the cells and plate them in a 96- or 384-well plate at a predetermined optimal density (e.g., 25,000 cells/well).
-
Compound Addition: Add varying concentrations of the test compounds to the wells. A known 5-HT6 agonist should be used as a positive control.
-
Stimulation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay-based detection kit according to the manufacturer's instructions. These kits typically involve a labeled cAMP tracer and a specific antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the resulting dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the 5-HT6 receptor and a typical experimental workflow for the evaluation of novel agonists.
Caption: 5-HT6 Receptor Signaling Pathways.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of ST1936
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of the hypothetical chemical compound ST1936, ensuring compliance with general safety protocols and regulatory standards.
I. Pre-Disposal Safety and Preparation
Before beginning the disposal process, it is imperative to consult the Safety Data Sheet (SDS) specific to this compound. The SDS contains critical information regarding the compound's hazards, handling, and emergency procedures.
Personal Protective Equipment (PPE): Based on general laboratory safety protocols, the following PPE should be worn when handling this compound for disposal:
| PPE Category | Specific Equipment |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Chemical-resistant gloves |
| Body Protection | Impervious laboratory coat |
| Respiratory | Use in a well-ventilated area |
Always ensure that a safety shower and eye wash station are accessible.[1]
II. Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[1][2][3] Under no circumstances should this compound be disposed of down the drain or in regular trash unless explicitly permitted by EHS and confirmed to be non-hazardous.[4]
-
Waste Identification and Labeling:
-
Designate a specific, compatible container for this compound waste. The container must be in good condition, with no leaks or cracks, and must have a secure lid.
-
Affix a "Hazardous Waste" label to the container.
-
On the label, clearly write the full chemical name, "this compound," and its concentration. Do not use abbreviations.
-
Record the date of waste generation and the laboratory or room number.
-
-
Waste Segregation and Storage:
-
Store the this compound waste container in a designated, secondary containment area.
-
Segregate this compound waste from other incompatible wastes to prevent dangerous chemical reactions. For example, do not store acids and bases together.
-
Keep the waste container closed except when adding more waste.
-
-
Scheduling Waste Removal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.
-
Complete any required hazardous waste disposal forms, listing each chemical and its quantity accurately.
-
III. Spill and Emergency Procedures
In the event of a spill or accidental release of this compound, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For large spills, dike the material to prevent further spread. Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
Cleanup: Carefully collect the absorbed material and place it into a labeled, sealed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
IV. Disposal of Empty Containers
Empty containers that previously held this compound must also be handled properly:
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.
-
Rinsate Collection: The rinsate from a container that held a toxic chemical must be collected and disposed of as hazardous waste.
-
Container Disposal: After triple rinsing and air-drying, deface the original label and dispose of the container as regular laboratory waste, unless otherwise directed by your institution's EHS office.
V. This compound Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
Personal protective equipment for handling ST1936
Disclaimer: The designation "ST1936" does not correspond to a recognized chemical substance in standard safety databases. The following guidance is provided as a general framework for handling potent, novel, or unidentified chemical compounds where the specific hazards have not been determined. This protocol is based on a precautionary approach, assuming the substance may be highly hazardous. A thorough risk assessment is a foundational step before any laboratory work commences.[1]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to minimize exposure and ensure safe handling, storage, and disposal of this compound.
Hazard Assessment and Control
Before handling this compound, a comprehensive risk assessment is mandatory.[1][2][3][4] This process involves evaluating all available information and, in the absence of data, applying the precautionary principle by assuming the compound is hazardous. The primary goal is to identify potential hazards and implement appropriate control measures.
Key Steps in Hazard Assessment:
-
Information Gathering: Review any existing data, including synthesis records and the properties of structural analogs, to anticipate potential hazards.
-
Assume High Potency: In the absence of toxicological data, treat this compound as a highly potent compound that could be toxic, carcinogenic, mutagenic, or teratogenic at low doses.
-
Engineering Controls: The primary line of defense is to use engineering controls to minimize exposure. All manipulations of this compound that could generate dust or aerosols must be performed within a certified chemical fume hood, a powder-containment hood, or a glove box.
Below is a logical workflow for conducting a risk assessment for a new chemical entity like this compound.
Caption: Risk assessment workflow for a new chemical compound.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, with the understanding that for a substance of unknown toxicity, a highly conservative approach is necessary.
| Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing of Powders | Double nitrile gloves | Chemical splash goggles and face shield | Disposable gown with tight-fitting cuffs | NIOSH-approved respirator (e.g., N95 for powders) |
| Preparation of Solutions | Double nitrile gloves | Chemical splash goggles and face shield | Chemical-resistant lab coat | Required if not in a fume hood |
| Conducting Reactions | Double nitrile gloves (select outer glove based on reactants) | Chemical splash goggles | Chemical-resistant lab coat | Work must be conducted in a fume hood or glove box |
| Waste Disposal | Double nitrile gloves | Chemical splash goggles | Lab coat | As needed, based on waste characteristics |
| Spill Cleanup | Double layer of chemically resistant gloves (e.g., nitrile) | Chemical splash goggles and face shield | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.
Operational Plan: Experimental Protocol for Safe Handling
A clear, step-by-step plan for handling this compound is essential to ensure safety and compliance.
Step 1: Preparation
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or glove box.
-
Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.
-
Inform colleagues in the vicinity about the nature of the work.
Step 2: Weighing and Transfer
-
Perform all manipulations of solid this compound that may generate dust within a ventilated enclosure.
-
Use the smallest amount of the substance necessary for the experiment.
-
Employ wet-handling techniques (e.g., dampening the powder with a suitable solvent) to minimize dust generation.
Step 3: Solution Preparation and Reactions
-
Add this compound to the solvent slowly to avoid splashing.
-
Conduct all reactions in a certified chemical fume hood.
Step 4: Decontamination and Cleanup
-
Decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent.
-
Dispose of all waste materials through approved chemical waste channels.
The following diagram illustrates the general workflow for handling a potent research compound like this compound.
Caption: Step-by-step experimental workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Collection: Collect all hazardous waste, including contaminated PPE and cleaning materials, in sturdy, leak-proof containers. These containers must be properly labeled with a "Hazardous Waste" label, sealed at all times, and stored in secondary containment.
-
Segregation: Never mix incompatible wastes.
-
Container Rinsing: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.
-
Pickup: Request a waste pickup from your institution's Environmental Health and Safety (EHS) department as soon as containers are full. Do not store more than 10 gallons of hazardous waste in your lab.
Decontamination Plan
Regular decontamination of surfaces and equipment is essential to prevent cross-contamination and accidental exposure.
-
Routine Decontamination: The most common method of chemical decontamination is to thoroughly wipe down surfaces and equipment with soap and water using disposable towels. The contaminated towels should be disposed of as hazardous waste.
-
Highly Toxic Chemicals: For surfaces contaminated with highly toxic materials, use a solvent in which the material is soluble. Ensure the gloves used for cleaning are compatible with both the chemical and the decontamination solvent. All materials used during decontamination should be disposed of as chemical waste.
-
Equipment Decontamination: All scientific equipment must be decontaminated before being serviced, moved, or disposed of.
The following table provides examples of decontamination solutions for different classes of chemicals.
| Chemical Class | Decontamination Solution | Procedure |
| Acids | Sodium or potassium carbonate/bicarbonate solution | Neutralize liquid residues, then rinse several times with water. |
| Bases | Citric acid solution | Neutralize liquid residues, then rinse several times with water. |
| Water-Soluble Organics | Water | Rinse twice with water, then fill the container with water and empty. |
| Water-Insoluble Organics | Detergent or a water-soluble solvent (e.g., acetone) | Wash with detergent or rinse twice with a solvent, then fill with water and empty. |
Note: Solvents used for cleaning must be collected and disposed of as chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
